9-Benzyl-9H-purine
Description
Significance of the Purine (B94841) Nucleus as a Privileged Scaffold in Bioactive Molecule Development
The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of life itself. It forms the basic structure for adenine (B156593) and guanine (B1146940), two of the four nucleobases in the nucleic acids, DNA and RNA. Beyond this fundamental role, purines are integral components of essential biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and various coenzymes. rsc.org This inherent biological relevance makes the purine nucleus a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.com
A privileged scaffold is a molecular structure that is capable of binding to multiple biological targets with high affinity, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The purine scaffold's ability to mimic natural nucleobases allows its derivatives to interact with a multitude of biological targets, including enzymes and receptors. mdpi.com This has led to the development of purine-based drugs for a vast array of conditions, including cancer, viral infections, and autoimmune disorders. rsc.orgmdpi.comnih.gov The structural versatility of the purine ring, with its multiple sites for chemical modification, provides chemists with a rich platform for creating diverse libraries of compounds with fine-tuned biological activities. rsc.orgresearchgate.net
Historical Context and Evolution of N9-Benzylpurine Research
The journey of purine-related research began with the isolation of its derivatives from natural sources. However, the systematic exploration of synthetic purine analogues, including N-substituted purines, gained momentum in the mid-20th century. Early research into N-substituted purines often focused on understanding their fundamental chemical properties and their roles as nucleic acid components.
A significant turning point in the field was the discovery that modifications to the purine ring, including the addition of substituents at the N9 position, could lead to compounds with potent biological activities. The N9 position of the purine ring is crucial for its interaction with various enzymes, and the introduction of a benzyl (B1604629) group at this position was found to significantly influence the compound's properties. The benzyl group, with its aromatic ring, can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with biological targets. This has made 9-benzyl-9H-purine a key intermediate in the synthesis of a wide range of bioactive molecules.
Overview of Key Academic Research Domains for this compound Derivatives
The versatility of the this compound scaffold has led to its exploration in numerous areas of academic and industrial research. Some of the most prominent domains include:
Anticancer Research: A significant body of research has focused on the development of this compound derivatives as potential anticancer agents. acs.org These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and metastasis. For example, derivatives of this compound have been investigated as inhibitors of cyclin-dependent kinases (CDKs), enzymes that play a crucial role in cell cycle regulation. rsc.org
Antiviral Research: The structural similarity of purine derivatives to natural nucleosides makes them ideal candidates for the development of antiviral drugs. This compound derivatives have been explored for their potential to inhibit the replication of various viruses by acting as chain terminators during viral DNA or RNA synthesis.
Enzyme Inhibition: The this compound scaffold has been utilized to design inhibitors for a wide range of enzymes. These include kinases, which are involved in cell signaling pathways, and phosphodiesterases, which regulate intracellular levels of cyclic nucleotides. The ability to selectively inhibit specific enzymes is a key goal in modern drug discovery.
Receptor Antagonism: Derivatives of this compound have also been investigated as antagonists for various receptors, including adenosine receptors. By blocking the action of these receptors, these compounds can modulate a variety of physiological processes, offering potential therapeutic benefits for a range of disorders.
The following table provides a summary of key research findings for various this compound derivatives:
| Derivative Class | Research Domain | Key Findings |
| CDK Inhibitors | Anticancer | Roscovitine, a this compound derivative, has shown potent inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org |
| Hsp90 Inhibitors | Anticancer | PU3, a purine-based scaffold, was one of the first synthetic inhibitors of Hsp90, a molecular chaperone crucial for the stability of many oncoproteins. nih.gov |
| SMO Antagonists | Anticancer | 2,6,9-trisubstituted purine derivatives have been developed as antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers. mdpi.com |
| Antiviral Agents | Antiviral | N9-substituted purines have been synthesized and evaluated for their activity against various viruses, with some showing promising inhibitory effects. |
Structure
3D Structure
Properties
CAS No. |
25491-56-9 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-benzylpurine |
InChI |
InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16/h1-6,8-9H,7H2 |
InChI Key |
MDOUSORGCMUMBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Benzyl 9h Purine and Its Derivatives
Established Synthetic Routes to the 9-Benzyl-9H-purine Core
The formation of the fundamental this compound structure is achieved through several established synthetic pathways. These methods include traditional chlorination-based approaches, regioselective benzylation, and routes starting from different purine (B94841) precursors.
Classical Chlorination-Based Synthesis Approaches
A common strategy for synthesizing substituted purines involves the chlorination of purine precursors. This approach often utilizes reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine atoms at specific positions on the purine ring, which can then be further modified. For instance, the synthesis of 9-Benzyl-6,8-dichloro-9H-purine typically involves the chlorination of a 9-benzylpurine precursor. The "thionyl chloride/dimethylformamide" protocol is noted as a mild and convenient method for preparing chloropurine nucleosides. thieme-connect.de
Regioselective N-Benzylation Strategies and Isomer Separation
The alkylation of purines, including benzylation, can be complex, often resulting in a mixture of N-alkylated isomers, primarily at the N7 and N9 positions of the purine ring. researchgate.netub.edu The reaction of a purine with an alkyl halide in the presence of a base typically yields a mixture of N7 and N9-alkylated products, with the N9 isomer often being the major product. ub.edu For example, the benzylation of 2,6-dichloropurine (B15474) with benzyl (B1604629) chloride in the presence of potassium carbonate in DMF results in both 9-benzyl and 7-benzyl isomers, which then require separation by column chromatography. derpharmachemica.com
The regioselectivity of the benzylation can be influenced by the reaction conditions, including the choice of solvent and base. researchgate.netup.ac.za Polar aprotic solvents like DMSO tend to favor the formation of the N9-benzyladenine product. up.ac.za Microwave irradiation has been shown to accelerate the N-alkylation of purines, potentially reducing reaction times and the formation of side products. ub.edu Achieving high regioselectivity for the N9 position is a key challenge, and various methods have been explored to optimize the yield of the desired N9-alkylated purine. researchgate.netacs.org
A reliable method for distinguishing between N7 and N9 isomers involves analyzing the relative difference in the chemical shifts of the C5 and C8 carbon atoms in NMR spectroscopy. acs.orgnih.gov
Comparative Analysis of Precursor Material Routes
The choice of starting material can significantly impact the synthesis of this compound derivatives. Common precursors include xanthine (B1682287) and adenine (B156593). derpharmachemica.com Research has indicated that the synthesis of dichloropurine from xanthine can result in a higher percentage yield and greater purity compared to the route starting from adenine. derpharmachemica.com 6-Chloropurine (B14466) is another crucial and widely used intermediate for the synthesis of various purine derivatives, including those with anticonvulsant activity. nih.gov It can be readily converted to other derivatives through nucleophilic substitution reactions.
Advanced Functionalization and Derivatization Techniques of the this compound Scaffold
Once the this compound core is established, it can be further modified to introduce a wide range of functional groups, leading to the creation of diverse chemical libraries for various research applications.
Nucleophilic Substitution Reactions on Purine Halide Derivatives
Halogenated purines, such as 9-benzyl-2,6-dichloro-9H-purine, are versatile intermediates for further functionalization. The chlorine atoms at the C2, C6, and C8 positions are susceptible to nucleophilic substitution, allowing for the introduction of various substituents. smolecule.com
The reactivity of these positions to nucleophilic attack allows for the sequential and selective introduction of different groups. For example, in 9-benzyl-2,6-dichloro-9H-purine, the C6 position is generally more reactive towards nucleophiles than the C2 position. This differential reactivity enables the selective substitution at C6, followed by a subsequent reaction at C2. For instance, a Stille coupling reaction can be used to introduce a furyl group at the C6 position, followed by amination at the C2 position to yield novel 9-benzylpurine derivatives. derpharmachemica.com
Common nucleophiles used in these reactions include amines, thiols, and alkoxides. researchgate.net For example, 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine can be reacted with dimethylamine (B145610) to produce 9-Benzyl-2-(N,N-dimethylamino)-6-(furan-2-yl)-9H-purine. derpharmachemica.com Similarly, 6-chloropurine readily undergoes nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles.
| Precursor | Reagent | Position of Substitution | Product | Reference |
| 9-benzyl-2,6-dichloro-9H-purine | Tributylstannylfuran / Pd(PPh₃)₂Cl₂ | C6 | 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine | derpharmachemica.com |
| 9-benzyl-2-chloro-6-(furan-2-yl)-9H-purine | Methanolic dimethylamine | C2 | 9-Benzyl-2-(N,N-dimethylamino)-6-(furan-2-yl)-9H-purine | derpharmachemica.com |
| 6-chloropurine | L-valine / Na₂CO₃ | C6 | N-9H-purin-6-ylvaline | |
| 9-Benzyl-6-chloro-9H-purine | 55% aq HI | C6 | 9-Benzyl-6-iodo-9H-purine | thieme-connect.de |
Electrophilic Aromatic Substitution on the Benzyl Moiety
While the purine ring itself is generally electron-deficient and less prone to electrophilic aromatic substitution, the benzyl group attached at the N9 position provides a site for such reactions. The benzene (B151609) ring of the benzyl moiety can undergo typical electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto this part of the molecule. chemistry.coach These reactions can include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, thereby increasing the structural diversity of the this compound derivatives. The presence of the styryl group in compounds like 9-Benzyl-2-chloro-6-styryl-9H-purine may also facilitate electrophilic substitution on its aromatic ring. smolecule.com
Direct C-H and N-H Functionalization via Metal-Catalyzed Cross-Coupling Reactions
The direct functionalization of carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds in the purine scaffold, facilitated by metal-catalyzed cross-coupling reactions, represents a powerful and efficient strategy for the synthesis of this compound derivatives. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. rsc.org
C8-Functionalization (e.g., Arylation, Alkenylation, Alkylation, Benzylation, Sulfenylation)
The C8 position of the purine ring is a key target for functionalization due to its influence on the biological activity of the resulting derivatives. rsc.org
C8-Arylation:
Metal-catalyzed C-H arylation at the C8 position of this compound and its derivatives has been extensively studied. Palladium-based catalysts are commonly employed for this transformation. For instance, the combination of Pd(OAc)₂ and PPh₃ has been used for the direct C8-H arylation of purines. rsc.org Another effective catalytic system for the C8-arylation of N9-alkyl adenine derivatives with aryl halides is Pd(OH)₂/CuI. nih.gov
Ruthenium catalysts have also proven effective. C-H bond activation and arylation of 9-benzyl-6-phenyl-9H-purine can be achieved using [{RuCl₂(benzene)}₂] as a catalyst with both aryl iodides and bromides, leading to mono- and diarylated products in good yields. nih.gov The reaction is proposed to proceed through a mechanism where the purinyl N1 atom is involved in the C-H bond activation. nih.govnih.gov In the energy-minimized structure of 9-benzyl-6-phenyl-9H-purine, the C6-aryl group is coplanar with the purine ring, which facilitates this interaction. nih.gov
Nickel-catalyzed C8-H arylation of 9-benzyl-6-methoxy-9H-purine has been accomplished using aryl Grignard reagents. rsc.org The proposed mechanism involves the formation of a nickel complex that undergoes transmetalation and reductive elimination to yield the C8-arylated product. rsc.org
| Catalyst System | Reactants | Product | Yield (%) | Reference |
| [{RuCl₂(benzene)}₂], PPh₃, K₂CO₃ | 9-benzyl-6-phenyl-9H-purine, aryl halides | C8-arylated 9-benzyl-6-phenyl-9H-purine | 75-99 | nih.gov |
| Pd(OAc)₂/CuI | N9-alkyl adenine derivatives, aryl halides | C8-arylated adenine derivatives | - | nih.gov |
| Ni(dppp)Cl₂ | 9-benzyl-6-methoxy-9H-purine, aryl Grignard reagents | C8-arylated 9-benzyl-6-methoxy-9H-purine | - | rsc.org |
C8-Benzylation:
The introduction of a benzyl group at the C8 position of xanthine derivatives, a related purine core, has been achieved using benzyl chlorides in the presence of a palladium catalyst. rsc.org
C-H Cyanation Approaches
Direct C-H cyanation of purines offers a route to valuable nitrile derivatives, which can be further transformed into other functional groups. mdpi.comresearchgate.net A method for the regioselective C-H cyanation of purines, including this compound, has been developed. mdpi.com This process involves sequential activation with triflic anhydride, nucleophilic cyanation using trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. mdpi.comresearchgate.net This method typically results in the formation of 8-cyanated purine derivatives in moderate to excellent yields. mdpi.comresearchgate.net For instance, this compound can be converted to this compound-8-carbonitrile in a 54% yield. mdpi.com The presence of various functional groups on the purine ring is tolerated, and the cyano group itself can be further manipulated to create a range of other derivatives. mdpi.comresearchgate.net
| Substrate | Product | Yield (%) | Reference |
| This compound | This compound-8-carbonitrile | 54 | mdpi.com |
| 9-Benzyl-6-chloro-9H-purine | 9-Benzyl-6-chloro-9H-purine-8-carbonitrile | 85 | mdpi.com |
Chemical Modifications via Alkylation, Halogenation, Amination, Selenylation, Thiolation, Condensation, and Diazotization
The this compound scaffold can be further diversified through a variety of chemical modifications. rsc.org
Alkylation: The N9 position of purines can be alkylated using various methods, including reactions with alkyl halides under basic conditions or through Mitsunobu reactions with alcohols. pharm.or.jpuio.no For example, 2,6-dichloropurine can be reacted with benzyl bromide in the presence of potassium carbonate in dimethylsulfoxide to produce 9-benzyl-2,6-dichloro-9H-purine.
Halogenation: Halogen atoms can be introduced at various positions of the purine ring. For instance, 9-benzylpurine can be chlorinated to yield 9-benzyl-6,8-dichloro-9H-purine. The chlorine atoms at the C6 and C8 positions are susceptible to nucleophilic substitution, making this compound a versatile intermediate.
Amination: Amino groups can be introduced onto the purine ring, often by displacing a halogen substituent. For example, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine reacts with ammonia (B1221849) to yield 2-chloro-9-(2,6-difluorobenzyl)adenine. pharm.or.jp Direct C-H amidation of purines has also been reported, providing a metal-free method to install amide functionalities. acs.org
Thiolation: Thiol groups can be introduced, for example, by reacting a 6-chloropurine derivative with a thiolation agent. The resulting thiol can then be used in further functionalization reactions. For instance, 9-benzyl-6-chloro-9H-purine-8-carbonitrile can be converted to 9-benzyl-6-(benzylthio)-9H-purine-8-carbonitrile in high yield. mdpi.com
Recent reviews highlight a broad range of other chemical modifications applicable to the purine nucleus, including selenylation, condensation, and diazotization, which can be applied to create a diverse library of this compound derivatives. rsc.orgresearchgate.net
Design and Synthesis of Spirocyclic and Fused-Ring this compound Analogues
Expanding the structural diversity of this compound derivatives, spirocyclic and fused-ring systems have been synthesized. These modifications can lead to compounds with unique three-dimensional shapes and potentially novel biological activities. mdpi.com
Spirocyclic Analogues: The inherent three-dimensionality of spirocyclic compounds can lead to improved interactions with biological targets compared to their planar aromatic counterparts. mdpi.com The synthesis of spirocyclic cephalosporin (B10832234) analogues has been reported, demonstrating the feasibility of constructing such complex structures. mdpi.com While specific examples for this compound are not detailed, the general strategies for creating spirocycles can be applied.
Fused-Ring Analogues: The synthesis of angularly fused 9-benzylpurines has been achieved, creating tricyclic systems. For example, 1-benzyl-5-aminoimidazole-4-carboxamide can serve as a precursor to synthesize triazolo[3,4-i]purines and their tetrazolo analogues. Another approach involves the intramolecular C-H arylation of purines. For instance, a 9H-purine derivative can undergo intramolecular cyclization in the presence of a copper catalyst to form a fused purine system. rsc.org The synthesis of purino[8,9-f]phenanthridines has also been reported via palladium-catalyzed intramolecular C-H arylation. rsc.org These methods provide pathways to novel, rigid, and complex heterocyclic systems based on the this compound core. rsc.org
Advanced Spectroscopic and Structural Characterization Methodologies in 9 Benzyl 9h Purine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as an indispensable method for determining the detailed structure of 9-Benzyl-9H-purine by mapping the magnetic environments of its constituent atoms.
¹H-NMR and ¹³C-NMR Applications for Proton and Carbon Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary techniques used to identify the chemical structure of this compound. rsc.orgderpharmachemica.com In ¹H-NMR, the chemical shifts (δ) of protons provide information about their local electronic environment. For this compound, the protons on the purine (B94841) ring typically appear as singlets at distinct downfield shifts, while the protons of the benzyl (B1604629) group resonate in the aromatic and aliphatic regions. rsc.org Specifically, the purine protons (H-2, H-6, and H-8) show characteristic singlet signals. rsc.orggoogle.com The five protons of the phenyl ring usually appear as a multiplet, and the two benzylic protons (CH₂) present as a sharp singlet. rsc.org
¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbon atoms of the purine ring and the benzyl group's phenyl ring resonate at lower fields (higher ppm values) compared to the aliphatic benzylic carbon. rsc.org These spectral data are crucial for confirming the regioselectivity of the benzylation at the N9 position of the purine ring. derpharmachemica.com
Detailed ¹H and ¹³C NMR spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are presented below:
| Assignment | ¹H NMR Chemical Shift (δ) ppm | ¹³C NMR Chemical Shift (δ) ppm |
| H-2 (Purine) | 9.13 (s, 1H) | 152.8 |
| H-6 (Purine) | 9.00 (s, 1H) | 151.5 |
| H-8 (Purine) | 8.07 (s, 1H) | 145.2 |
| Ar-H (Benzyl) | 7.34-7.27 (m, 5H) | 129.2, 128.7, 127.9 |
| N-CH₂ (Benzyl) | 5.43 (s, 2H) | 47.2 |
| C-4 (Purine) | - | 148.6 |
| C-5 (Purine) | - | 133.9 |
| C-ipso (Benzyl) | - | 134.9 |
| Data sourced from studies conducted at 400 MHz for ¹H and 100 MHz for ¹³C NMR. rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed for a more definitive structural assignment by revealing through-bond and through-space correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy) : This homonuclear technique identifies proton-proton (¹H-¹H) couplings. youtube.comsdsu.edu In this compound, COSY spectra would show correlations among the protons of the phenyl ring, confirming their connectivity, but would not show cross-peaks for the isolated purine or benzylic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹JCH). youtube.comsdsu.edu This is invaluable for unambiguously assigning the protonated carbons in the ¹³C spectrum. For instance, it would link the benzylic proton signal at ~5.43 ppm to the benzylic carbon signal at ~47.2 ppm.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. youtube.comsdsu.edu For this compound, HMBC is instrumental in confirming the attachment of the benzyl group to the N9 position of the purine ring. Correlations would be expected between the benzylic protons (N-CH₂) and the purine carbons C4 and C8, and between the purine proton H-8 and the benzylic carbon.
Quantitative NMR (qNMR) for Accurate Compound Quantification and Purity Assessment
Quantitative NMR (qNMR) is a powerful method for determining the purity or concentration of a substance without the need for an identical reference standard. acanthusresearch.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.
For the purity assessment of this compound, a known amount of a high-purity internal standard is mixed with a weighed sample of the analyte. researchgate.net The purity of the analyte can then be calculated by comparing the integral of a specific analyte signal with the integral of a signal from the internal standard. researchgate.net ¹H qNMR is most commonly used due to its high sensitivity and the ubiquitous presence of hydrogen. acanthusresearch.com This technique offers a direct measurement of purity, which can be an advantage over chromatographic methods that may not detect all impurities. acanthusresearch.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique that provides information on the molecular weight and structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.
Electrospray Ionization (ESI) and Time-of-Flight (TOF) Mass Analysis
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. nih.govlibretexts.org The sample solution is sprayed through a high-voltage capillary, creating charged droplets from which solvent evaporates, ultimately yielding gas-phase ions. libretexts.org For this compound, ESI in positive ion mode readily produces the protonated molecule, [M+H]⁺. rsc.orgmdpi.com
Time-of-Flight (TOF) mass analyzers are often coupled with ESI. nih.gov A TOF analyzer measures the time it takes for ions to travel a fixed distance in a field-free tube; ions with a lower m/z will travel faster than those with a higher m/z. nih.gov This technique provides high-resolution mass measurements, allowing for the determination of the elemental composition of an ion with high accuracy. rsc.orgroyalsocietypublishing.org High-Resolution Mass Spectrometry (HRMS) analysis of this compound has confirmed its elemental formula, C₁₂H₁₀N₄, by matching the experimentally measured mass of the [M+H]⁺ ion to its calculated value. rsc.org
High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [M+H]⁺ | 211.0978 | 211.0970 |
Data obtained via ESI-TOF HRMS. rsc.org
Tandem Mass Spectrometry (MS/MS) for Enhanced Structural Elucidation of Fragments
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions more deeply. nih.gov In a typical MS/MS experiment, the [M+H]⁺ ion of this compound is selected in the first mass analyzer and then subjected to fragmentation, often through collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.
The fragmentation pattern provides a "fingerprint" of the molecule's structure. For purine derivatives, a common fragmentation pathway is the cleavage of the glycosidic-like bond between the purine ring and the substituent at the N9 position. nih.gov In the case of this compound, this would lead to the formation of a protonated purine base and a benzyl cation, providing definitive evidence for the structure. This technique is particularly valuable for distinguishing between isomers and for identifying metabolites or degradation products in complex mixtures. nih.govchromatographyonline.com
X-Ray Crystallography for Definitive Solid-State Structural Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound derivatives, this technique provides precise data on conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. While crystallographic data for the parent this compound is not extensively published, numerous studies on its substituted analogues illustrate the power of this methodology.
Determination of Molecular Conformation and Dihedral Angles between Ring Systems
A key structural feature of this compound and its analogues is the spatial orientation of the benzyl group relative to the purine ring system. This is quantified by the dihedral angle between the planes of the two aromatic rings. X-ray diffraction studies on various derivatives show a wide range of conformations, influenced by the nature and position of other substituents.
For instance, in the derivative 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, the dihedral angle between the purine ring system and the N9-bound benzyl ring is 71.28 (7)°. nih.govresearchgate.net In contrast, a study of N-Benzyl-9-isopropyl-9H-purin-6-amine revealed two slightly different molecules in the asymmetric unit, with corresponding dihedral angles of 89.21 (3)° and 82.14 (4)°. nih.gov These near-perpendicular (orthogonal) arrangements are common and minimize steric hindrance between the two ring systems. The phenyl ring of 6-Benzylsulfanyl-9H-purine is oriented at a dihedral angle of 76.65 (6)° with respect to the purine ring system. iucr.org
Table 1: Dihedral Angles in this compound Derivatives A summary of reported dihedral angles between the purine core and substituent rings in various derivatives, as determined by X-ray crystallography.
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | Purine | N9-Benzyl Ring | 71.28 (7) | nih.gov, researchgate.net |
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | Purine | S-Benzyl Ring | 74.67 (8) | nih.gov, researchgate.net |
| N-Benzyl-9-isopropyl-9H-purin-6-amine (Molecule 1) | Purine | Benzene (B151609) Ring | 89.21 (3) | nih.gov |
| N-Benzyl-9-isopropyl-9H-purin-6-amine (Molecule 2) | Purine | Benzene Ring | 82.14 (4) | nih.gov |
| 6-Benzylsulfanyl-9H-purine | Purine | Phenyl Ring | 76.65 (6) | iucr.org |
| 3,4-Dichloro-5-(6-chloro-9-(4-fluorobenzyl)-9H-purin-5-yl)-isothiazole | Purine | Benzene Ring | Nonplanar (121.03°) | cjsc.ac.cn |
Note: Torsion angles, such as the C8–N5–C9–C10 angle of 121.03° in the isothiazole (B42339) derivative, also define the non-planar relationship.
Analysis of Intermolecular Interactions (e.g., N-H⋯N Hydrogen Bonding, C-H⋯π Contacts, π–π Stacking)
The crystal packing of purine derivatives is stabilized by a network of non-covalent intermolecular interactions. X-ray crystallography is essential for identifying and characterizing these forces.
N-H⋯N Hydrogen Bonding : In derivatives containing amino groups or available ring nitrogens, classical hydrogen bonds are a dominant feature. For example, in 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, molecules form inversion dimers linked by pairs of N—H⋯N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. nih.govresearchgate.net Similarly, an intermolecular N—H⋯N hydrogen bond is a key stabilizing feature in the crystal structure of 6-Benzylsulfanyl-9H-purine. iucr.org
C-H⋯π Contacts : Weaker C—H⋯π interactions, where a C-H bond points towards the face of an aromatic ring, are frequently observed. In N-Benzyl-9-isopropyl-9H-purin-6-amine, these contacts contribute to the formation of a three-dimensional network. nih.gov The crystal structure of a complex chlorinated and fluorobenzylated purine derivative also features intermolecular C–H···π interactions. cjsc.ac.cn
π–π Stacking : The stacking of aromatic rings is another crucial interaction for stabilizing crystal structures. In N-Benzyl-9-isopropyl-9H-purin-6-amine, π–π interactions are present with a centroid–centroid distance of 3.3071 (1) Å between adjacent purine rings. nih.gov Conversely, in other derivatives, significant π-π stacking is absent due to the large distances between adjacent rings, demonstrating how substituent changes can alter packing motifs. cjsc.ac.cn
Other Weak Interactions : Structures can be further stabilized by a variety of other weak hydrogen bonds, such as C—H⋯N, C—H···F, and C—H···Cl interactions, as documented in various substituted purine derivatives. nih.govcjsc.ac.cn
Crystallographic Data Refinement and Validation Parameters
The quality and reliability of a crystal structure determination are assessed through several refinement and validation parameters. These values indicate how well the calculated model matches the experimentally observed diffraction data.
Key parameters include:
R-factor (R1 or R[F² > 2σ(F²)]) : This is the residual factor, representing the agreement between the observed structure factor amplitudes and those calculated from the final structural model. Lower values indicate a better fit, with values for good quality structures typically below 0.05 (or 5%).
Weighted R-factor (wR2) : A weighted version of the R-factor based on F², which is considered statistically more robust.
Goodness-of-Fit (S) : This parameter should be close to 1.0 for a well-refined structure, indicating that the model accurately fits the data and has been appropriately weighted.
Table 2: Crystallographic Refinement Parameters for this compound Derivatives A selection of key data quality and refinement statistics from published crystal structures of related compounds.
| Compound | R[F² > 2σ(F²)] | wR(F²) | Goodness-of-Fit (S) | Data/Parameter Ratio | Reference |
| 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine | 0.050 | 0.137 | 1.06 | 4956 / 234 | nih.gov, researchgate.net |
| 6-Benzylsulfanyl-9H-purine | 0.040 | 0.088 | 0.98 | 2941 / 157 | iucr.org |
| 3,4-Dichloro-5-(6-chloro-9-(4-fluorobenzyl)-9H...) | 0.031 | 0.084 | 1.075 | Not Reported | cjsc.ac.cn |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be characterized by absorption bands indicative of its purine and benzyl moieties.
Expected characteristic absorption bands for this compound would include:
Aromatic C-H Stretching : Above 3000 cm⁻¹, characteristic of the C-H bonds on both the purine and benzyl rings.
Aliphatic C-H Stretching : Just below 3000 cm⁻¹, corresponding to the methylene (B1212753) (-CH₂-) bridge.
C=C and C=N Stretching : In the 1600-1450 cm⁻¹ region, representing the various double bond vibrations within the fused purine and benzyl aromatic rings.
C-H Bending : Out-of-plane bending vibrations for the substituted benzene ring appear in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a premier technique for both the quantitative analysis and the purification of purine derivatives. The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
The utility of HPLC is well-documented for complex purine analogues. For instance, a robust HPLC-PDA (Photodiode Array detector) method was developed and validated for the pharmacokinetic study of Seliciclib, a complex derivative of this compound. nih.gov Such methods demonstrate the high resolution and sensitivity of HPLC for analyzing these compounds. The progress of synthesis reactions for purine derivatives is also commonly monitored by HPLC to ensure the reaction goes to completion and to assess the purity of the product. The technique is versatile, with conditions adaptable to the specific polarity and properties of the target compound.
Table 3: Example HPLC Conditions for a Substituted Purine Derivative (Seliciclib) This table illustrates typical parameters for an HPLC method used in the analysis of a complex purine analogue, showcasing the method's applicability to the this compound class.
| Parameter | Condition | Reference |
| Mobile Phase | Acetonitrile and Acetate Buffer (pH 5) (50:50, v/v) | nih.gov |
| Mode | Isocratic | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Injection Vol. | 10 µL | nih.gov |
| Detection | Photodiode Array (PDA) | nih.gov |
These conditions provide a template that can be adapted for the analytical or preparative separation of this compound itself, typically by adjusting the mobile phase composition to achieve optimal retention and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purine Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. mdpi.com In the context of purine research, GC-MS is particularly effective for the analysis of purine derivatives that are either naturally volatile or can be chemically modified to enhance their volatility. creative-proteomics.com While many purines are polar and nonvolatile, derivatization techniques can make them amenable to GC-MS analysis. mdpi.com
A key advantage of GC-MS is its high sensitivity, which allows for the detection of purine compounds at trace levels. creative-proteomics.com This is complemented by its high peak resolution and reproducibility, making it a valuable tool for metabolomics and the quantitative analysis of purines in complex biological matrices. mdpi.com
For the analysis of purine derivatives, derivatization is often a necessary step to increase volatility. nih.gov One common method involves the use of silylating agents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, to create tert-butyldimethylsilyl derivatives of purines. These derivatives exhibit excellent properties for GC-MS analysis. nih.gov Another approach is the formation of trimethylsilyl (B98337) derivatives, which also enhances volatility for direct injection into the mass spectrometer. thieme-connect.de
In a typical GC-MS analysis of purine derivatives, a capillary column, such as a DB-5ms, is used for separation. nih.govrsc.org The separated compounds are then introduced into the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectra provide a molecular fingerprint of the compound based on its fragmentation pattern. libretexts.orgwhitman.edu
The fragmentation of N-benzylpurines in GC-MS provides crucial structural information. A characteristic fragmentation pattern for aromatic compounds involves the loss of a hydrogen atom from the molecular ion, and for alkyl-substituted benzenes, a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion, is often observed. whitman.edudocbrown.info For N-benzylamines, alpha-cleavage adjacent to the C-N bond is a dominant fragmentation pathway. libretexts.org The presence of a phenyl group is often indicated by a fragment at m/z 77, resulting from the loss of a hydrogen from the benzene ring. docbrown.info
While specific GC-MS studies focusing exclusively on this compound are not extensively detailed in the provided search results, data for related chlorinated derivatives are available. For instance, the GC-MS data for 9-benzyl-2,6-dichloro-9H-purine and 9-benzyl-6-chloro-9H-purine are present in spectral databases. nih.govnih.gov Research on other substituted N-benzyl compounds demonstrates that GC-MS can effectively differentiate between regioisomers based on their baseline gas chromatographic resolution and unique fragment ions in their mass spectra. ojp.gov
The general parameters for GC-MS analysis of purine derivatives often involve an injector temperature around 250°C and a detector temperature around 290°C, with a programmed oven temperature ramp to facilitate separation. mdpi.com
Below is a table summarizing typical GC-MS parameters and findings for the analysis of purine derivatives.
| Parameter | Description | Source |
| Derivatization | Required for non-volatile purines to increase volatility. Common agents include silylating reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and trimethylsilylating agents. | nih.govthieme-connect.de |
| GC Column | Capillary columns such as DB-5ms are commonly used for separation. | nih.govrsc.org |
| Ionization Mode | Electron Impact (EI) is a standard ionization technique. | libretexts.orgwhitman.edu |
| Injector Temperature | Typically around 250 °C. | mdpi.com |
| Detector Temperature | Typically around 290 °C. | mdpi.com |
| Oven Program | A temperature gradient is used, for example, starting at 60°C and increasing to 325°C. | mdpi.com |
| Key Fragmentation | N-benzylpurines may show a prominent peak at m/z 91 (tropylium ion) and m/z 77 (phenyl fragment). Alpha-cleavage next to the C-N bond is also common. | libretexts.orgwhitman.edudocbrown.info |
Computational Studies and Molecular Modeling of 9 Benzyl 9h Purine Compounds
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of 9-benzyl-9H-purine and its derivatives. nih.govcuny.edu These methods allow for the detailed analysis of a molecule's electronic structure, which governs its reactivity, stability, and intermolecular interactions.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netschrodinger.com A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state. For instance, DFT calculations at the B3LYP/6-31G* level of theory have been used to optimize the geometries of purine (B94841) derivatives and predict their electronic characteristics. nih.govresearchgate.net Studies on various purine derivatives have shown HOMO energies ranging from approximately -7.4 eV to -4.4 eV and LUMO energies from -5.3 eV to -0.9 eV, illustrating how different substituents can modulate these frontier orbitals. researchgate.net
Furthermore, quantum chemical methods are employed to determine the charge distribution across the molecule. This is often visualized using Molecular Electrostatic Potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are invaluable for predicting how a molecule will interact with biological targets, identifying sites prone to electrophilic or nucleophilic attack, and understanding non-covalent interactions like hydrogen bonding. biointerfaceresearch.com
Table 1: Representative Quantum Chemical Parameters for Purine Derivatives Calculated using DFT methods. Data is representative of the class of compounds and not specific to this compound itself.
| Parameter | Description | Typical Value Range (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.400 to -4.392 researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -5.341 to -0.889 researchgate.net |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~2.5 to ~4.5 |
| Electronegativity (χ) | Measure of an atom's ability to attract electrons | - |
| Chemical Hardness (η) | Resistance to change in electron distribution | ~2.2 |
| Electrophilicity Index (ω) | Propensity to accept electrons | - |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility
While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand flexibility, and the stability of ligand-protein complexes. mdpi.comresearchgate.net
For this compound derivatives, MD simulations, often extending for periods like 100 nanoseconds, are used to assess how these ligands behave within a biological environment, such as the binding site of a protein. researchgate.netpeerj.com Key analyses performed during MD simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).
Ligand-Target Interaction Prediction and Binding Mode Analysis via In Silico Docking Studies
In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is instrumental in screening virtual libraries of compounds and in understanding the structural basis of a ligand's activity. For this compound derivatives, docking studies have provided crucial insights into their interactions with a variety of biological targets, including protein kinases and receptors. nih.govnih.gov
These studies have successfully identified key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the purine scaffold and its substituents. For example, in a study of 2,9-disubstituted 8-phenylthio-9H-purine derivatives as potential anti-proliferative agents, molecular docking identified a lead compound with a high binding energy of -10.4 kcal/mol against the EGFR-tyrosine kinase. nih.gov The strong affinity was attributed to hydrogen bonds with residues MET793 and THR854, alongside hydrophobic interactions with LEU718, VAL726, and ALA743. nih.gov
Similarly, docking studies of purine derivatives targeting histamine (B1213489) H₃ receptors revealed the importance of the purine ring's N-7 atom in forming a critical hydrogen bond with Tyr374, enhancing binding affinity. nih.gov These detailed interaction maps are essential for structure-activity relationship (SAR) studies, guiding the modification of the this compound scaffold to improve potency and selectivity. nih.gov
Table 2: Examples of In Silico Docking of this compound Derivatives with Biological Targets
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| 2,9-disubstituted 8-phenylthio-9H-purines | EGFR-Tyrosine Kinase | MET793, THR854, LEU718, LYS745 nih.gov | -10.4 nih.gov |
| 2,6,9-Trisubstituted purines | Cyclin-Dependent Kinase 2 (CDK2) | Asp86, Glu81, Leu83, Lys33, Gln131 mdpi.com | >10 (Docking Score) mdpi.com |
| 9-Aryl-9H-purines | Histamine H₃ Receptor | Tyr374 nih.gov | - |
| 9H Purine derivatives | Cyclin-Dependent Kinase 9 (CDK9) | - | - |
Network Analysis in Chemical Space for Identification of Novel Purine Derivatives
Network analysis and the exploration of chemical space are advanced chemoinformatics strategies used to identify novel bioactive compounds. nih.gov Chemical space can be thought of as a multi-dimensional map containing all possible molecules. By analyzing the distribution and properties of known active compounds, such as purine derivatives, within this space, researchers can identify unexplored regions that may contain novel and potent drug candidates. nih.govacs.org
This approach often involves generating molecular fingerprints or descriptors for large libraries of compounds, such as the ZINC database, which contains millions of commercially available molecules. nih.gov These descriptors quantify various physicochemical and structural features. By comparing the fingerprints of known this compound inhibitors to those of other molecules in the database, it is possible to identify novel scaffolds that share key pharmacophoric features but possess different core structures. nih.gov
Scaffold content analysis is another technique used to map chemical space. By breaking down molecules into their fundamental ring systems (scaffolds), researchers can identify the most common frameworks among active compounds and explore derivatives of less common or entirely new scaffolds. acs.org This methodology facilitates "scaffold hopping," where a known active core (like a purine) is replaced with a novel one that maintains the crucial geometric arrangement of interactive groups. This strategy has been applied to inhibitors of various targets, aiming to discover compounds with improved properties by moving away from highly populated and patented areas of chemical space. acs.orgmdpi.com Through these methods, the vastness of chemical space can be systematically navigated to uncover the next generation of purine-based therapeutics.
Structure Activity Relationship Sar Investigations of 9 Benzyl 9h Purine Derivatives
Impact of N9-Benzyl Substituent Modifications on Biological Activity and Specificity
Modifications to the N9-benzyl group of the 9-benzyl-9H-purine core have been shown to significantly alter the biological activity and target specificity of the resulting derivatives. The benzyl (B1604629) group's structure, including the presence, position, and nature of substituents on the phenyl ring, plays a critical role in modulating interactions with biological targets.
Research into a series of 9-substituted adenine (B156593) derivatives as inhibitors of phosphodiesterase type 4 (PDE-4) revealed that functionalizing the N9-benzyl group can dramatically enhance potency. Specifically, the introduction of a 2-methoxy substituent on the benzyl ring led to compounds that were remarkably more active. imtm.cz This suggests that the electronic and steric properties conferred by the methoxy (B1213986) group in the ortho position are favorable for binding to the active site of PDE-4. imtm.cz
In a different context, the investigation of N9-benzyl-substituted pyrimido[2,1-f]purinediones as ligands for adenosine (B11128) receptors has provided further insights into the importance of the benzyl substituent. For 1,3-dimethyl-9-benzylpyrimidopurinedione derivatives, a derivative with an o-methoxy substituent on the benzyl ring showed a selective affinity for A2A adenosine receptors, with a Ki value of 0.699 µM and over 36-fold selectivity. Conversely, for 1,3-dipropyl derivatives, a different substitution pattern was optimal; the m-chlorobenzyl derivative was identified as the most potent A1 receptor ligand, exhibiting a Ki of 0.089 µM and 5-fold A1 selectivity. These findings underscore how modifications to the N9-benzyl ring can fine-tune the selectivity of these compounds for different adenosine receptor subtypes.
However, the addition of a benzyl group is not universally beneficial. In a study of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives targeting Mycobacterium tuberculosis (Mtb) ThyX, N1-alkylation with various benzyl groups, including unsubstituted and substituted versions, led to a lack of inhibitory activity compared to the parent compound with a free N1-position. acs.org
| Base Scaffold | N9-Benzyl Substituent | Target | Effect of Substitution |
| 9-Substituted Adenine | 2-Methoxy | PDE-4 | Markedly increased activity imtm.cz |
| 1,3-Dimethyl-pyrimido[2,1-f]purinedione | o-Methoxy | Adenosine A2A Receptor | High selectivity and affinity (Ki = 0.699 µM) |
| 1,3-Dipropyl-pyrimido[2,1-f]purinedione | m-Chloro | Adenosine A1 Receptor | Potent ligand (Ki = 0.089 µM) |
| Pyrido[1,2-e]purine-2,4(1H,3H)-dione | Benzyl (unsubstituted and substituted) | Mtb ThyX | Lack of inhibition activity acs.org |
Role of Halogenation at C2 and C6 Positions in Modulating Potency and Selectivity
The introduction of halogen atoms, particularly chlorine, at the C2 and C6 positions of the purine (B94841) ring is a key strategy for modulating the potency and selectivity of this compound derivatives. The electronic and steric properties of these halogens are critical for the biological effects of the compounds. mdpi.com
In the development of antiviral agents, halogenation has proven to be a highly effective modification. A study on 9-benzyl-6-(dimethylamino)-9H-purines demonstrated that the introduction of a 2-chloro substituent significantly enhanced antiviral activity against rhinovirus type 1B. researchgate.net This highlights the importance of the C2 position for antiviral potency.
Similarly, in the context of anticancer research, halogenation has been shown to increase antiproliferative activity. An investigation into a series of 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine derivatives revealed that compounds bearing halogen atoms on the purine ring exhibited superior activity against the MCF-7 human breast cancer cell line compared to those with an amino group. researchgate.net The biological activity was dependent on the specific halogen and its position. The most active compound in this series was the derivative with two chlorine atoms at the C2 and C6 positions, which showed an IC50 value of 2.75 µM. researchgate.net The presence of halogens at both positions appears to create a more potent anticancer agent in this scaffold.
| Base Scaffold | C2-Substituent | C6-Substituent | Biological Target | Key Finding |
| 9-Benzyl-6-(dimethylamino)-9H-purine | -Cl | -(CH₃)₂N | Rhinovirus Type 1B | Enhanced antiviral activity researchgate.net |
| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -Cl | -Cl | MCF-7 Cancer Cells | Most potent antiproliferative activity (IC50 = 2.75 µM) researchgate.net |
| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -Cl | MCF-7 Cancer Cells | Good antiproliferative activity researchgate.net |
| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -Br | MCF-7 Cancer Cells | Good antiproliferative activity researchgate.net |
| 9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | -H | -NH₂ | MCF-7 Cancer Cells | Less active than halogenated analogs researchgate.net |
Influence of Various Aliphatic and Aromatic Substituents at Purine Ring Positions (e.g., C2, C6, C8)
The biological activity of this compound derivatives is profoundly influenced by the nature of aliphatic and aromatic substituents at the C2, C6, and C8 positions of the purine ring.
Substitutions at C2: The introduction of lipophilic groups at the C2 position has been shown to be advantageous for PDE-4 inhibitory activity and selectivity. imtm.cz Substituents such as trifluoromethyl, n-propyl, or iodine were found to be favorable. imtm.cz In contrast, a study on 2,6,9-trisubstituted purines as anticancer agents concluded that bulky systems at the C2 position are not favorable for cytotoxic activity. imtm.cz
Substitutions at C6: The C6 position is also a critical point for modification. Research on PDE-4 inhibitors showed that replacing the N(6)-methylamino moiety with other amino groups was detrimental to the activity. imtm.cz In another study, the introduction of a furan-2-yl group at the C6 position of a 9-benzyl-2-(N,N-dimethylamino)-9H-purine derivative was explored for its potential anti-coccidial activity. heteroletters.org
Substitutions at C8: The C8 position offers another site for structural variation. The compound 6-Amino-9-benzyl-9H-purine-8-thiol features a thiol group at this position, which can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. nih.gov The introduction of a bromine atom at C8, as in 9-benzyl-8-bromoguanine, resulted in a compound that suppresses the proliferation of leukemia and lymphoma cells. rsc.org Furthermore, a phosphonoethylamino group at the C8 position has been explored for its potential to interfere with viral replication or cellular proliferation pathways.
| Position | Substituent Type | Example Substituent | Biological Target/Activity | Reference |
| C2 | Lipophilic | Trifluoromethyl, n-propyl, Iodine | PDE-4 Inhibition | imtm.cz |
| C6 | Aromatic | Furan-2-yl | Anti-coccidial | heteroletters.org |
| C6 | Amino | Methylamino | PDE-4 Inhibition | imtm.cz |
| C8 | Thiol | -SH | Enzyme Inhibition | nih.gov |
| C8 | Halogen | -Br | Antiproliferative (Leukemia) | rsc.org |
| C8 | Phosphonoethylamino | -CH₂CH₂PO₃H₂ | Antiviral, Anticancer |
Positional Isomerism Effects on Biological Profiles (e.g., N7- versus N9-Benzylation)
The regiochemistry of substitution on the purine ring, particularly the attachment of the benzyl group to the N7 versus the N9 nitrogen, has a profound impact on the biological profiles of these compounds. This positional isomerism can dictate not only the potency but also the selectivity of the derivatives for their molecular targets.
A compelling example of this is seen in the study of arylethanone-substituted 6-aminopurines as inhibitors of protein kinases. researchgate.netnih.gov When tested against a panel of kinases, the N9 and N7 isomers of 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone displayed distinct inhibitory profiles. The N9 derivative was found to inhibit Epidermal Growth Factor Receptor (EGF-R), Vascular Endothelial Growth Factor Receptor (VEGF-R), MNK1, and IRR. In contrast, the N7 isomer was specific for VEGF-R2, demonstrating that the position of the substituent dictates the kinase selectivity. researchgate.netnih.gov
Similarly, a comparison of 9-benzyl-8-bromoguanine (the N9 isomer) and 7-benzyl-8-bromoguanine (the N7 isomer) revealed significant differences in their immunoregulatory effects. rsc.org Both compounds were synthesized as analogs of purine nucleoside phosphorylase (PNP) inhibitors and were found to suppress the proliferation of human T-cell leukemia and lymphoma cells. However, the N7 isomer (Compound II) was a significantly more potent inhibitor of cell proliferation than the N9 isomer (Compound I). rsc.org Despite this difference in potency, both isomers selectively inhibited T-cell functions and the secretion of Th1-related cytokines. rsc.org
The synthesis of specific isomers requires careful control of reaction conditions. Base-catalyzed alkylation of purines often leads to a mixture of products, with the N9-substituted purine typically being the major product. nih.gov To achieve major regioselective N7-substitution, specialized synthetic methods, such as the use of an auxiliary cobaloxime, may be required. nih.gov The definitive assignment of N9 versus N7 isomers is crucial and can be accomplished using techniques like 13C-NMR spectroscopy, where the chemical shift of the C4 carbon is characteristic for each regioisomer. researchgate.net
| Isomer Pair | Biological Target/Assay | N9-Isomer Activity | N7-Isomer Activity | Reference |
| 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone | Kinase Panel | Inhibits EGF-R, VEGF-R, MNK1, IRR | Specific for VEGF-R2 | researchgate.netnih.gov |
| Benzyl-8-bromoguanine | T-cell Proliferation | Inhibitor | Significantly more potent inhibitor | rsc.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable in the study of this compound derivatives for rational drug design.
In the context of anticancer research, 3D-QSAR studies have been applied to novel 2,6,9-trisubstituted purine derivatives to analyze the structural requirements for antitumor activity. imtm.cznih.gov Using Comparative Molecular Field Analysis (CoMFA), these models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties, contributing to 70% and 30% of the variance, respectively. imtm.cznih.gov The models concluded that an arylpiperazinyl system at the C6 position of the purine ring is beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are unfavorable. imtm.cznih.gov Such models can guide the synthesis of more potent and selective anticancer agents.
Pharmacophore modeling, a related technique, helps to identify the essential three-dimensional arrangement of functional groups required for biological activity. For a series of 2,6,9-trisubstituted purines, distinct pharmacophore models were elucidated for their activity against different cancer cell lines, including HeLa, H1975, and HCT116. nih.gov These models, which map out features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, can be used to screen virtual libraries for new potential hits. nih.gov
For other purine derivatives, such as those targeting EGFR, 3D-QSAR models have been constructed to understand the structural characteristics responsible for inhibition and to predict new structures with enhanced activity. researchgate.net Similarly, QSAR models for 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purines as anti-proliferative agents have been developed using the Genetic Function Algorithm (GFA), resulting in statistically significant models capable of predicting inhibitory activities. researchgate.net These computational studies, often combined with molecular docking to visualize ligand-receptor interactions, are essential tools for refining lead compounds and rationalizing the design of new, more effective this compound derivatives. researchgate.net
Mechanisms of Biological Action of 9 Benzyl 9h Purine Derivatives in Vitro and Cellular Studies
Enzyme Inhibition Studies
The structural scaffold of 9-Benzyl-9H-purine allows for modifications that can lead to potent and selective inhibition of various enzymes involved in disease processes.
Certain this compound derivatives have demonstrated significant antiviral properties, particularly against rhinoviruses, by targeting viral enzymes essential for replication.
Structure-Activity Relationship (SAR) Studies : Research on 6-anilino-9-benzyl-2-chloropurines revealed that compounds with small, lipophilic substituents at the para position of the aniline (B41778) ring were effective inhibitors of rhinovirus serotype 1B. nih.gov This suggests that the nature of the substituent plays a crucial role in the inhibitory activity.
Potent Inhibition : A notable example is 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, which exhibited an IC50 value of 0.08 µM against rhinovirus type 1B. researchgate.net However, its activity was not uniform across all rhinovirus serotypes. researchgate.net
Impact of Substitutions : The introduction of a 2-chloro substituent into 9-benzyl-6-(dimethylamino)-9H-purines substantially increased their antiviral activity. researchgate.net Similarly, for 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, substitutions on the benzyl (B1604629) group did not significantly enhance activity, but 8-substituted analogues like the 8-amino and 8-bromo derivatives showed notable, albeit reduced, activity compared to the parent compound. researchgate.net
Table 1: Antiviral Activity of this compound Derivatives against Rhinovirus
| Compound | Target/Virus | Activity (IC50) | Key Findings |
|---|---|---|---|
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | 0.08 µM | Potent and selective inhibition. researchgate.net |
| 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus type 1B | 0.03 µM | Highly active, but activity varies across serotypes. researchgate.net |
| 8-Amino analogue of compound in row 2 | Rhinovirus type 1B | 0.36 µM | 8-substitution reduces but does not eliminate activity. researchgate.net |
| 8-Bromo analogue of compound in row 2 | Rhinovirus type 1B | 1.4 µM | Demonstrates the impact of substitution at the 8-position. researchgate.net |
| Unsubstituted 9-benzylpurines | Various rhinovirus serotypes | >14 µM | Weak activity, highlighting the importance of substitutions. |
Purine (B94841) derivatives, including those based on the this compound scaffold, are recognized for their ability to inhibit cellular kinases, which are pivotal enzymes in cell signaling pathways that control cell growth, proliferation, and survival. rsc.orgnih.gov
Broad Kinase Inhibition : Certain purine derivatives have been shown to inhibit a range of kinases, including c-RAF, GSK3beta, JNK3, Lck, MAPK1, MAPK2, MEK1, PKA, PKB, and ROCK-II. google.com For example, N-Phenyl-9H-purin-6-ylamine demonstrated inhibitory activity against several of these kinases at a concentration of 30 µM. google.com
Targeting Pro-Apoptotic Pathways : A library of poly-substituted purines was synthesized and evaluated for their effects on leukemia cell lines. rsc.org Compounds with a benzyloxy group at the C6 position showed antiproliferative activity in Jurkat cells, inducing cell death via apoptosis. rsc.org The compound 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine was particularly active against Jurkat cells. rsc.org
Specific Kinase Inhibitors : Some derivatives have been investigated as selective inhibitors of specific kinases. For instance, PD183411, also known as 9-benzyl-6-(benzylamino)-9H-purine-2-carbonitrile, has been studied as a potential kinase inhibitor for treating diseases characterized by abnormal cell proliferation. ontosight.ai Similarly, PD182756 has shown inhibitory effects on certain kinases involved in cell growth and survival signaling. ontosight.ai
Table 2: Kinase Inhibition by this compound Derivatives
| Compound/Derivative Class | Target Kinase(s) | Cell Line(s) | Observed Effect |
|---|---|---|---|
| N-Phenyl-9H-purin-6-ylamine | c-RAF, GSK3beta, JNK3, Lck, MAPK1, MAPK2, MEK1, PKA, PKB, ROCK-II | Not specified | Broad-spectrum kinase inhibition. google.com |
| 6-Benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Not specified | Jurkat (acute T cell leukemia) | Induction of apoptosis. rsc.org |
| PD183411 | Cellular kinases | Not specified | Inhibition of cell proliferation. ontosight.ai |
| PD182756 | Cellular kinases | Not specified | Inhibition of cell growth and survival pathways. ontosight.ai |
The structural similarity of purine derivatives to endogenous purines allows them to interfere with the synthesis and repair of nucleic acids.
Inhibition of DNA Repair Proteins : 9-Benzylguanine (9-BG) is a well-known inhibitor of O⁶-alkylguanine-DNA alkyltransferase (AGT), a key DNA repair protein. vulcanchem.com It acts by irreversibly transferring its benzyl group to the active-site cysteine of AGT, thereby inactivating the enzyme and sensitizing cancer cells to alkylating agents. vulcanchem.com The presence of DNA can enhance this inactivation. vulcanchem.com
Interference with Nucleic Acid Synthesis : The antiviral activity of compounds like 9-Benzyl-2,6-dichloro-9H-purine is attributed to their ability to interfere with nucleic acid synthesis, thereby inhibiting viral replication. Other derivatives, such as 9-Benzyl-2-chloro-6-styryl-9H-purine, are also being explored for their potential to inhibit enzymes involved in nucleic acid synthesis or repair. smolecule.com
Influence on Nucleotide Metabolism : Derivatives like 6-Amino-9-benzyl-9H-purine-8-thiol have shown promise in studies involving nucleic acid interactions and may influence nucleotide metabolism. The purine moiety can interact with nucleic acids, potentially affecting processes like DNA replication and transcription.
Table 3: Interference with Nucleic Acid Synthesis and Repair
| Compound | Target Enzyme/Process | Mechanism of Action |
|---|---|---|
| 9-Benzylguanine (9-BG) | O⁶-alkylguanine-DNA alkyltransferase (AGT) | Irreversible inactivation by benzylation of the active site. vulcanchem.com |
| 9-Benzyl-2,6-dichloro-9H-purine | Nucleic acid synthesis | Inhibition of viral replication. |
| 6-Amino-9-benzyl-9H-purine-8-thiol | Nucleic acid interactions, nucleotide metabolism | Potential inhibition of DNA replication and transcription. |
Inhibition of Cellular Kinases Involved in Proliferation Pathways
Receptor Modulation and Ligand-Receptor Interactions
This compound derivatives can also exert their biological effects by interacting with cellular receptors, particularly purinergic receptors, leading to the modulation of downstream signaling pathways.
Purine derivatives are known to act as either agonists or antagonists at purinergic receptors, which are involved in a wide array of physiological processes. ontosight.aiontosight.ai
P2X3 Receptor Antagonism : A series of 9-benzyl-2-aminoadenine derivatives were designed and synthesized to act as antagonists of the P2X3 receptor, a target for chronic pain conditions. nih.gov These compounds were found to be reversible inhibitors of membrane currents induced by P2X3 receptor activation. nih.gov The derivative 9-(5-iodo-2-isopropyl-4-methoxybenzyl)-N(6)-methyl-9H-purine-2,6-diamine was identified as a potent antagonist with an IC50 of 1.74 µM on recombinant and native P2X3 receptors. nih.gov
P2X7 Receptor Antagonism : Novel blood-brain barrier-permeable derivatives have been developed as potential P2X7 antagonists for the treatment of neuroinflammation. researchgate.net Compound 6 (2-(6-chloro-9H-purin-9-YL)-1-(2,4-dichlorophenyl) ethan 1-one), also known as ITH15004, was identified as a potent, selective, and BBB-permeable P2X7 antagonist. researchgate.net
General Purinergic Receptor Modulation : Compounds like 9-[2-(4-Benzyl-phenoxy)-ethyl]-9H-purine and 9-Benzyl-N,N-diethyl-9H-purin-6-amine are of interest for their potential to act as agonists or antagonists at various purinergic receptors, which could impact processes like neurotransmission and inflammation. ontosight.aiontosight.ai
Table 4: Modulation of Purinergic Receptors
| Compound/Derivative Class | Receptor Target | Effect | Therapeutic Potential |
|---|---|---|---|
| 9-benzyl-2-aminoadenine derivatives | P2X3 | Antagonist | Chronic pain. nih.gov |
| 9-(5-iodo-2-isopropyl-4-methoxybenzyl)-N(6)-methyl-9H-purine-2,6-diamine | P2X3 | Antagonist (IC50 = 1.74 µM) | Chronic pain. nih.gov |
| 2-(6-chloro-9H-purin-9-YL)-1-(2,4-dichlorophenyl) ethan 1-one (ITH15004) | P2X7 | Antagonist | Neuroinflammation. researchgate.net |
| 9-[2-(4-Benzyl-phenoxy)-ethyl]-9H-purine | Purinergic receptors | Potential agonist/antagonist | Neurotransmission, inflammation. ontosight.ai |
| 9-Benzyl-N,N-diethyl-9H-purin-6-amine | Purinergic receptors | Potential agonist/antagonist | Neurotransmission, inflammation. ontosight.ai |
By modulating enzymes and receptors, this compound derivatives can significantly impact intracellular signaling pathways that govern cell growth and survival.
Induction of Apoptosis : Certain poly-substituted purine derivatives have been shown to induce apoptosis in cancer cell lines. For example, a library of these compounds demonstrated significant antiproliferative effects in Jurkat cells by triggering cell death via apoptotic mechanisms.
Modulation of Cell Signaling : The biological activity of compounds like 9H-Purine, 9-benzyl-6,8-dichloro- is attributed to its ability to modulate signaling pathways related to cell growth and survival, potentially through antagonism at adenosine (B11128) receptors.
Disruption of TLR4-MyD88 Interaction : A novel 9-cinnamyl-9H-purine skeleton was developed and found to inhibit nitric oxide production in LPS-induced macrophages. nih.gov The compound 5e from this series was shown to disrupt the interaction between TLR4 and MyD88, leading to the suppression of the NF-κB signaling pathway, which is a key regulator of inflammation. nih.gov
Activation of Calcium Signaling : Purinergic receptor stimulation often leads to an increase in intracellular calcium, which in turn can trigger the release of various factors like cytokines and growth factors that affect cell growth and differentiation. nih.gov
Induction of Programmed Cell Death (Apoptosis) in Cellular Models
Activation of Caspase Cascades
Certain derivatives of this compound have been identified as inducers of programmed cell death, or apoptosis, in cancer cell lines. The mechanism of this action often involves the activation of caspases, a family of proteases that are central to the apoptotic process. chim.it Caspases exist within the cell as inactive proenzymes and are activated through a signaling cascade in response to apoptotic stimuli. chim.it One of the key initiator caspases is caspase-9, which is typically activated as part of the intrinsic apoptotic pathway. chim.it This pathway is triggered by signals such as the release of cytochrome C from the mitochondria, which leads to the formation of a complex with Apaf-1, promoting caspase-9 activation. chim.it Once active, caspase-9 proceeds to cleave and activate downstream effector caspases, which in turn dismantle the cell by cleaving a variety of cellular proteins. chim.itnih.gov
In vitro studies on human breast cancer (MCF-7) cells have demonstrated that a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives can induce apoptosis. chim.it Western blot analyses confirmed that specific halogenated derivatives lead to the activation of caspase-9 at later time points (16 and 36 hours of treatment), indicating that the observed apoptosis is dependent on the intrinsic cell death pathway. chim.it Further evidence for caspase-dependent apoptosis was provided by experiments showing that a pan-caspase inhibitor, z-VAD-fmk, could block the cytotoxic effects of these compounds. chim.it
Similarly, studies on a library of 6,8,9-polysubstituted purine analogues revealed that compounds with a benzoxy group at the C6 position were effective at inducing apoptosis in Jurkat cells, a human T-cell leukemia line. rsc.org The apoptotic mechanism was confirmed through assays showing the cleavage of initiator caspases. rsc.org
| Compound ID | Base Structure | Substituents | Cellular Model | Key Finding |
| 9a | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 6-chloro | MCF-7 | Activation of caspase-9. chim.it |
| 9b | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 6-chloro, 2-fluoro | MCF-7 | Activation of caspase-9. chim.it |
| 9c | 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine | 2,6-dichloro | MCF-7 | Activation of caspase-9. chim.it |
| 6d | 9H-purine | 6-benzyloxy, 9-tert-butyl, 8-phenyl | Jurkat | Induces apoptosis via cleavage of initiator caspases. rsc.org |
Alterations in Cell Cycle Dynamics
In addition to activating caspase cascades, this compound derivatives can exert their antiproliferative effects by disrupting the normal progression of the cell cycle. The cell division cycle is a tightly regulated process, and the induction of a cell cycle arrest at specific checkpoints can prevent cancer cells from proliferating and can ultimately lead to apoptosis. mdpi.com
Flow cytometry analysis of MCF-7 cells treated with 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives revealed significant alterations in cell cycle distribution after 48 hours of treatment. chim.it The halogenated compounds, in particular, caused a notable accumulation of cells in the G2/M phase. chim.it This arrest in the G2/M phase occurred concurrently with a decrease in the proportion of cells in the S phase. chim.it For instance, the most active compound, which bears two chlorine atoms (2,6-dichloro), resulted in 43.89% of cells accumulating in the G2/M phase. chim.it This cell cycle arrest is believed to be linked to the phosphorylation of the eukaryotic initiation factor eIF2α, which can inhibit protein synthesis and trigger cell cycle arrest or apoptosis. chim.it
| Compound Treatment (48h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 67.29 | 22.01 | 10.70 |
| Compound 9a | 62.88 | 13.77 | 23.35 |
| Compound 9b | 51.57 | 17.06 | 31.37 |
| Compound 9c | 45.28 | 10.83 | 43.89 |
| Data derived from studies on MCF-7 human breast cancer cells. chim.it |
Interaction with Riboswitches as a Novel Biological Target
Riboswitches are structured RNA domains, typically found in the non-coding regions of bacterial messenger RNA (mRNA), that can directly bind to small molecule metabolites to regulate gene expression. google.comresearchgate.net This regulatory function makes them attractive targets for the development of novel antimicrobial agents. researchgate.net The purine riboswitch family, in particular the guanine-binding class, is widely distributed across bacteria and has been a key model for understanding RNA-ligand interactions. nih.gov
The guanine (B1146940) riboswitch binds its natural ligand, guanine, within a complex RNA fold that almost completely envelops the molecule. google.com The potential for purine analogues to act as ligands for these riboswitches has been an area of active investigation. However, research indicates that the substitution pattern on the purine core is critical for binding. Studies on the guanine riboswitch from Bacillus subtilis have shown that while some modified purines can bind, others are rejected.
Notably, the presence of a benzyl group can be detrimental to binding. Isothermal titration calorimetry (ITC) experiments revealed that O6-benzylguanine showed no detectable binding to the guanine riboswitch. nih.gov This lack of interaction is attributed to steric clashes between the bulky, aromatic benzyl group and the RNA structure of the binding pocket. In contrast, other derivatives with smaller or more flexible substituents at the same position, such as O6-methylguanine or N6-cyclopropyl-9H-purine-2,6-diamine, retain the ability to bind, albeit with significantly weaker affinity than the natural ligand, guanine. nih.gov
| Ligand | Relative Binding Affinity vs. Guanine | Key Structural Feature |
| Guanine | 1 (Reference) | Natural Ligand |
| O6-Benzylguanine | No Detectable Binding | Aromatic benzyl group at C6. nih.gov |
| O6-Methylguanine | ~3,100-fold weaker | Small alkyl group at C6. nih.gov |
| N6-cyclopropyl-9H-purine-2,6-diamine | ~12,000-fold weaker | Small cycloalkyl group at N6. nih.gov |
Effects on Purine Nucleotide Synthesis and Metabolism
Derivatives of this compound can also exert biological effects by intervening in the synthesis and metabolism of purine nucleotides. ontosight.ai Enzymes involved in these pathways are crucial for cellular processes, and their inhibition can disrupt the production of DNA and RNA precursors, thereby affecting cell growth and proliferation. ontosight.ai
One key enzyme in the purine salvage pathway is purine nucleoside phosphorylase (PNP). A specific derivative, 9-benzyl-9-deazaguanine (B117557) (BDG), has been identified as a potent inhibitor of PNP. nih.gov Researchers investigated the metabolic effects of BDG in combination with the cytotoxic agent 6-thio-2'-deoxyguanosine (B1664700) (T-dGuo) in human T-lymphoblastoid (CEM) cells. nih.gov T-dGuo can be acted upon by two competing pathways: phosphorylation by deoxycytidine kinase or phosphorolytic cleavage by PNP to 6-thioguanine. nih.gov The strategy was to use the PNP inhibitor BDG to prevent the cleavage of T-dGuo, thereby shunting its metabolism towards the formation of its active cytotoxic triphosphate form. nih.gov
The study found that, as expected, the addition of BDG successfully prevented the metabolism of T-dGuo into 6-thioguanine-containing ribonucleotides. nih.gov However, an unexpected outcome was observed in the subsequent phosphorylation steps. In cells treated with both T-dGuo and BDG, the major phosphorylated metabolite was 6-thio-2'-deoxyguanosine 5'-monophosphate (T-dGMP). nih.gov There was no detectable formation of the desired 6-thio-2'-deoxyguanosine 5'-triphosphate. nih.gov This result indicated that even when the PNP pathway is blocked, the subsequent enzyme in the phosphorylation cascade, guanylate kinase, is unable to utilize T-dGMP as a substrate. nih.gov This finding highlights a critical enzymatic bottleneck and provides a detailed mechanistic insight into the metabolic impact of this specific 9-benzyl purine derivative. nih.gov
In Vitro Biological Activity Spectrum of 9 Benzyl 9h Purine Derivatives
Anticancer and Antiproliferative Activities
Derivatives of 9-Benzyl-9H-purine have demonstrated notable efficacy against a variety of cancer cell types, including both hematological malignancies and solid tumors. These compounds exert their effects through mechanisms such as the induction of apoptosis and the disruption of the cell cycle.
Efficacy Against Hematological Cancer Cell Lines (e.g., Jurkat, K562, HL60, THP-1)
A number of studies have highlighted the potent antiproliferative effects of this compound derivatives on hematological cancer cell lines.
Jurkat (Acute T-cell leukemia) and K562 (Chronic myelogenous leukemia): A library of 6,8,9-poly-substituted purines was synthesized and evaluated against Jurkat and K562 cells. rsc.org Compounds featuring a benzyloxy group at the C6 position of the purine (B94841) ring showed significant antiproliferative activity against Jurkat cells, while their effect on K562 cells was less pronounced. rsc.org The most active compound, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, exhibited an IC50 value of 29 µM on Jurkat cells. rsc.org Further analysis revealed that these active purine analogues induce cell death through apoptosis. rsc.org In another study, certain 2,6,9-trisubstituted purine derivatives were tested against a panel of cancer cell lines, including HL-60 (promyelocytic leukemia). nih.govmdpi.com The HL-60 cell line appeared to be more resistant to many of the tested compounds, with most exhibiting IC50 values greater than 20 µM. nih.govmdpi.com However, this same study noted that HL-60 was the most sensitive cell line to a different series of 2,6,9-trisubstituted purines. mdpi.com
THP-1 (Acute monocytic leukemia): Trisubstituted triazole analogs of purines have demonstrated selective cytotoxicity against the THP-1 cell line, among others. nih.govresearchgate.net
The table below summarizes the activity of selected this compound derivatives against hematological cancer cell lines.
| Compound Name | Cell Line | Activity (IC50) | Reference |
| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat | 29 µM | rsc.org |
| Various 2,6,9-trisubstituted purines | HL-60 | > 20 µM | nih.govmdpi.com |
Activity Against Solid Tumor Cell Lines (e.g., MCF-7, H1975, A549, SKBR3, HeLa, OV90, PC3, TE1)
The anticancer potential of this compound derivatives extends to a wide array of solid tumor cell lines.
MCF-7 (Breast adenocarcinoma): Several studies have reported the efficacy of purine derivatives against MCF-7 cells. nih.govresearchgate.netresearchgate.netacs.org Piperazine-containing purine derivatives, in particular, have shown potent activity against MCF-7 cells. nih.govresearchgate.net One study found that 6,9-disubstituted purine analogs with a 4-substituted piperazine (B1678402) at C-6 and a 4-substituted benzyl (B1604629) at N-9 exhibited promising cytotoxic activities with IC50 values in the range of 0.05–21.8 μM. researchgate.net Another investigation into 1,4-benzoxathiin-9H-purine derivatives identified a compound with two chlorine atoms at positions 2 and 6 of the purine ring as the most active, with an IC50 of 2.75 µM against MCF-7 cells. chim.it
H1975 and A549 (Non-small cell lung cancer): 2,6,9-trisubstituted purine derivatives have been evaluated for their cytotoxic effects on H1975 cells, showing variable sensitivity. nih.govmdpi.com Trisubstituted triazole analogs have also shown selective cytotoxicity against A549 cells. nih.govresearchgate.net Additionally, diazenyl-based purine scaffolds have been tested against A549 and SKBR3 (breast cancer) cell lines. researchgate.net
HeLa (Cervical cancer): The introduction of a benzylthio substituent at position 6 of the purine ring in a series of 9H-purin-9-yl-pyridinium derivatives led to enhanced antiproliferative activity against the HeLa cell line. researchgate.net 2,6,9-trisubstituted purines have also demonstrated activity against HeLa cells, with one of the most potent compounds having an IC50 of 2.7 µM. nih.govmdpi.com
Ovarian Cancer Cell Lines (e.g., OV90, SKOV3): Studies on 9-ethyl-9H-purine derivatives have shown inhibitory effects on the proliferation of human ovarian cancer cells like OVSAHO and SKOV-3. researchgate.net
The following table presents a selection of this compound derivatives and their activity against various solid tumor cell lines.
| Compound Class/Name | Cell Line(s) | Activity (IC50) | Reference(s) |
| Piperazine-containing purine derivatives | MCF-7 | Potent activity | nih.govresearchgate.net |
| 6,9-Disubstituted purine analogs | MCF-7 | 0.05–21.8 μM | researchgate.net |
| 1,4-Benzoxathiin-9H-purine derivative | MCF-7 | 2.75 µM | chim.it |
| 2,6,9-Trisubstituted purines | HeLa | 2.7 µM | nih.govmdpi.com |
| Trisubstituted triazole analogs | A549, THP-1 | Selective cytotoxicity | nih.govresearchgate.net |
Effects on Cellular Proliferation and Viability Assays (e.g., MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This method has been widely employed to evaluate the antiproliferative effects of this compound derivatives.
In numerous studies, the MTT assay has been instrumental in determining the IC50 values of these compounds, which represents the concentration required to inhibit 50% of cell growth. For instance, the cytotoxic activities of certain 9-benzyl purine derivatives were found to be in the range of 3–39 μM. The evaluation of 2,6,9-trisubstituted purine derivatives on various cancer cell lines, including H1975, HL-60, HCT116, and HeLa, relied on the MTT method to establish their cytotoxic potential. nih.govmdpi.com Similarly, the antiproliferative effects of 1,4-benzoxathiin-9H-purine derivatives on the MCF-7 human breast cancer cell line were quantified using the MTT assay. chim.it The inhibitory effects of 9-ethyl-9H-purine derivatives on the proliferation of various tumor cells, including cervical, osteosarcoma, and ovarian cancer cells, were also studied using the MTT assay. researchgate.net
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through a laser. In cancer research, it is frequently used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This analysis can reveal if a compound induces cell cycle arrest at a particular checkpoint, a common mechanism of action for anticancer drugs.
Several studies have utilized flow cytometry to investigate the mechanisms by which this compound derivatives exert their antiproliferative effects.
For 1,4-benzoxathiin-9H-purine derivatives that showed high activity against the MCF-7 cell line, flow cytometry analysis revealed that these compounds caused an accumulation of cells in the G2/M phase of the cell cycle. chim.it This suggests that the compounds interfere with the processes of mitosis or the transition from the G2 to M phase.
In the case of certain 2,6,9-trisubstituted purines, flow cytometry analysis was used to measure cellular DNA content and identify apoptotic cells. hilarispublisher.com Treatment of HeLa cells with 6-substituted 9H-purin-9-yl-pyridinium derivatives led to clear disturbances in cell cycle progression and an increase in apoptotic cells. researchgate.net
The analysis of Jurkat cells treated with active purine analogues also involved cell cycle analysis, which, in conjunction with other assays, confirmed that cell death occurred via apoptosis. rsc.org
Antiviral Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antiviral agents.
Potency Against Rhinoviruses (e.g., Rhinovirus Type 1B)
Significant research has focused on the activity of this compound derivatives against rhinoviruses, the most common viral infectious agents in humans and the predominant cause of the common cold.
A series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized and tested for their activity against rhinovirus type 1B. The introduction of a 2-chloro substituent was found to significantly enhance the antiviral activity. One of the most potent compounds in this series demonstrated an IC50 value of 0.08 µM against rhinovirus serotype 1B, indicating strong antiviral efficacy.
Further structure-activity relationship (SAR) studies on 6-anilino-9-benzyl-2-chloropurines revealed that compounds with small, lipophilic para substituents were effective inhibitors of rhinovirus serotype 1B. nih.gov Several of these compounds also showed good activity against a representative panel of four rhinovirus serotypes. nih.gov The mechanism of action is believed to involve the inhibition of viral replication.
The table below highlights the anti-rhinovirus activity of specific this compound derivatives.
| Compound Class/Name | Virus | Activity (IC50) | Reference(s) |
| 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Rhinovirus type 1B | 0.08 µM | |
| 6-Anilino-9-benzyl-2-chloropurines with small, lipophilic para substituents | Rhinovirus type 1B | Good inhibitors | nih.gov |
| 8-Amino analogue of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus type 1B | 0.36 µM | researchgate.net |
| 8-Bromo analogue of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine | Rhinovirus type 1B | 1.4 µM | researchgate.net |
Spectrum of Activity Against Other Viral Serotypes (e.g., HSV-1, HIV, Influenza)
The antiviral potential of this compound derivatives extends to a variety of viral serotypes, including Herpes Simplex Virus-1 (HSV-1), Human Immunodeficiency Virus (HIV), and influenza viruses. Research has demonstrated that modifications to the purine scaffold can yield compounds with significant inhibitory effects against these viruses.
Acyclic nucleoside phosphonates (ANPs) incorporating a this compound moiety have been synthesized and evaluated for their antiviral activity. nih.gov One such derivative, a benzyl-substituted acyclic nucleoside phosphonate, exhibited antiviral activity against herpesviruses, including HSV-1. nih.gov Specifically, a series of novel ANPs with a 2-(2-phosphonoethoxy)ethyl (PEE) chain showed that while the parent unbranched compounds were inactive, certain derivatives displayed activity against HSV-1 and HSV-2 in the lower micromolar range. nih.gov The benzyl-substituted derivative, in particular, demonstrated antiviral activity that was intermediate between the more active methyl-substituted and less active ethyl-substituted counterparts. nih.gov
In the context of HIV, studies on N2-(1-(substituted-aryl)piperidin-4-yl)-N6-mesityl-9H-purine-2,6-diamine derivatives have identified compounds with notable anti-HIV potencies in cellular assays. researchgate.net One derivative, FZJ13, showed anti-HIV-1 activity comparable to the established drug 3TC. researchgate.net Furthermore, another compound from this series, FZJ05, unexpectedly displayed significant potency against the influenza A/H1N1 strain A/PR/8/34, with EC50 values much lower than those of ribavirin, amantadine, and rimantadine. researchgate.net This highlights the potential for developing broad-spectrum antiviral agents from this class of compounds.
Other research has focused on the synthesis of piperidine-substituted purines and their evaluation against HIV and influenza A/H1N1. researchgate.net These studies have yielded derivatives with moderate activity against influenza A (H1N1) virus. researchgate.net The development of new benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid has also shown promise in inhibiting HIV replication. mdpi.com
It is important to note that the antiviral activity is highly dependent on the specific substitutions on the purine ring and the nature of the acyclic side chain or other appended moieties.
Antimicrobial Activities
Antibacterial Efficacy (e.g., against Mycobacterium tuberculosis, E. coli, M. luteus, S. typhi, S. aureus)
Derivatives of this compound have demonstrated a notable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Significant research has been directed towards their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Studies have shown that 9-benzylpurines with specific substituents at the 2-, 6-, and/or 8-positions exhibit high inhibitory activity against M. tuberculosis. nih.gov In particular, those carrying phenylethynyl, trans-styryl, or aryl groups at the 6-position have been found to be potent. nih.gov The presence of a chlorine atom at the 2-position generally enhances this antimycobacterial activity. nih.gov
Further investigations into a series of synthesized compounds revealed that derivatives 9b, 9i, and 9m were the most potent antibacterial agents at concentrations of 75 and 100 µg/mL against a panel of bacteria including Mycobacterium tuberculosis, Micrococcus luteus, Methicillin-resistant Staphylococcus aureus (MRSA), and Escherichia coli. researchgate.net However, Salmonella typhi was found to be resistant to all the tested compounds in this particular study. researchgate.net The antibacterial activity of these compounds was found to be comparable to the standard drug Gentamicin sulphate. researchgate.net
The general findings indicate that while many derivatives show good to moderate antibacterial activity, the specific structural modifications play a crucial role in determining the potency and spectrum of this activity. researchgate.net For instance, the attachment of a tetrazole group to the purine base has been reported to result in a loss of antimicrobial activity. researchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 9-benzylpurines with 6-phenylethynyl/trans-styryl/aryl and 2-chloro substituents | Mycobacterium tuberculosis | High inhibitory activity | nih.gov |
| Compound 9b | Mycobacterium tuberculosis, Micrococcus luteus, MRSA, E. coli | Potent at 75-100 µg/mL | researchgate.net |
| Compound 9i | Mycobacterium tuberculosis, Micrococcus luteus, MRSA, E. coli | Potent at 75-100 µg/mL | researchgate.net |
| Compound 9m | Mycobacterium tuberculosis, Micrococcus luteus, MRSA, E. coli | Potent at 75-100 µg/mL | researchgate.net |
| All tested compounds | Salmonella typhi | Resistant | researchgate.net |
Antifungal Properties (e.g., against Candida albicans)
The antifungal potential of this compound derivatives has been explored, with some compounds showing activity against clinically relevant fungi such as Candida albicans. The introduction of various substituents onto the purine ring system has been a key strategy in developing these antifungal agents.
For instance, certain purine derivatives have been screened for their antifungal activity against C. albicans, a common cause of fungal infections in humans. While specific data on this compound itself is limited in the provided context, related structures have shown promise. For example, a purine derivative, 171b, demonstrated a Minimum Inhibitory Concentration (MIC) of 1.5 mg/mL against Candida albicans. rsc.org
In another study, synthesized pyrimidine (B1678525) nucleoside derivatives bearing acyl moieties were tested for their antimicrobial properties. pensoft.net Several of these compounds exhibited noteworthy antifungal activity, indicating that the broader class of purine and pyrimidine analogs are of interest for antifungal drug discovery. pensoft.net Research on carbazole (B46965) derivatives has also shown that bromo- and chloro-substitutions on a phenyl ring can enhance antifungal activity against C. albicans. nih.gov
While direct and extensive data on the antifungal properties of this compound is not abundant in the provided search results, the activity of structurally related compounds suggests a potential avenue for further investigation.
Effects on Protozoan Parasites (e.g., Antileishmanial, Anticoccidial)
Derivatives of this compound and related heterocyclic compounds have been investigated for their activity against various protozoan parasites, including those responsible for leishmaniasis and coccidiosis. The purine scaffold is a key structural motif in many biologically active molecules, and its modification has led to the discovery of compounds with potent antiparasitic effects.
Research into quinazoline (B50416) derivatives, which share a heterocyclic core with purines, has shown that these compounds can exhibit antileishmanial and anticoccidial properties. researchgate.net This suggests that the broader class of nitrogen-containing heterocyclic compounds, including this compound derivatives, are promising candidates for antiparasitic drug development.
Studies on imidazopyridine derivatives have identified potent inhibitors of parasite protein kinase G (PKG), which are effective as anticoccidial agents. science.gov Furthermore, the synthesis of novel dehydroabietylamine (B24195) derivatives has yielded compounds with high potency against Leishmania donovani amastigotes, the causative agent of visceral leishmaniasis. science.gov One such amide derivative of dehydroabietylamine demonstrated an IC50 value of 0.37 μM against L. donovani axenic amastigotes and was also effective against intracellular amastigotes with an IC50 of 0.06 μM. science.gov This compound also showed significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. science.gov
While direct studies on the antileishmanial and anticoccidial effects of this compound itself are not detailed in the provided results, the potent activity of structurally related compounds underscores the potential of this chemical class in the search for new antiparasitic agents.
Anticonvulsant Activities
Evaluation in In Vitro Seizure Models (e.g., Maximal Electroshock-induced Seizures)
A significant area of investigation for this compound derivatives has been their potential as anticonvulsant agents. The maximal electroshock (MES) induced seizure model in rodents is a standard preclinical test for identifying compounds with efficacy against generalized tonic-clonic seizures.
Research has identified 6-(alkylamino)-9-benzyl-9H-purines as a novel class of potent anticonvulsant agents. nih.gov Specifically, potent activity against MES-induced seizures was observed in compounds containing a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethylamino)purine. nih.gov
Further studies on related purine derivatives have expanded on these findings. For example, a series of 9-substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purines were synthesized and tested in the MES model. tandfonline.com One of the most potent compounds identified was 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine, which exhibited an ED₅₀ of 23.4 mg/kg after intraperitoneal administration in mice, with a high protective index (PI > 25.6). tandfonline.comwjpsronline.com This compound also demonstrated significant oral activity in the MES test. tandfonline.com
The influence of different substituents on the anticonvulsant activity has been a key focus. For instance, in a series of 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives, strong anticonvulsant activity was observed in the MES model. wjpsronline.com In contrast, the introduction of larger groups like benzyl and substituted benzyl molecules to certain triazole structures led to a decrease or loss of anticonvulsant activity. tandfonline.com
The evaluation of various benzylamide derivatives in the mouse MES threshold model has also provided insights into structure-activity relationships, with some compounds demonstrating a dose-dependent increase in the threshold for maximal electroconvulsions. nih.gov
Table 2: Anticonvulsant Activity of Selected Purine Derivatives in the MES Model
| Compound Class/Derivative | Observation | Reference |
|---|---|---|
| 6-(Alkylamino)-9-benzyl-9H-purines | Potent anticonvulsant activity against MES-induced seizures in rats. | nih.gov |
| 9-Decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine | ED₅₀ = 23.4 mg/kg (i.p. in mice) with a protective index > 25.6. | tandfonline.comwjpsronline.com |
| 9-Substituted-6-(1H-1,2,4-triazol-1-yl)-9H-purines | Generally showed good activity in MES tests. | tandfonline.com |
| 9-Substituted-6-(3H-1,2,4-triazol-3-ylthio)-9H-purines | Did not show protection at a dose of 100 mg/kg. | tandfonline.com |
Exploration of Other Biological Modulations (e.g., Anti-inflammatory, Antioxidant, Anti-Alzheimer)
The structural versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to derivatives with diverse biological activities. Researchers have explored these compounds for their potential to modulate biological pathways associated with inflammation, oxidative stress, and neurodegenerative diseases like Alzheimer's. researchgate.netresearchgate.net
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of this compound derivatives. These compounds have been shown to act on key inflammatory pathways.
A series of novel 9-cinnamyl-9H-purine derivatives were designed and synthesized to act as inhibitors of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov This pathway is crucial in the inflammatory response. One particular compound, 5e , demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, with a half-maximal inhibitory concentration (IC₅₀) of 6.4 μM. nih.gov This compound also reduced the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β and lowered the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism was found to involve the disruption of the TLR4-MyD88 protein-protein interaction. nih.gov
In another study, a series of substituted pyrimido[2,1-f]purinediones were investigated for their anti-inflammatory properties. The compound 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido-[2,1-f]purine-4,8(1H,9H)-dione was found to exhibit cyclooxygenase (COX) inhibitory activity in an in vitro rat neutrophil model. nih.gov This activity is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs). The broader class of purine derivatives has been noted in preliminary studies for anti-inflammatory properties, making them valuable leads in therapeutic research. ontosight.ai
| Compound | Assay | Key Findings | Reference |
|---|---|---|---|
| Compound 5e (a 9-cinnamyl-9H-purine derivative) | Nitric Oxide Production in LPS-induced Macrophages | IC₅₀: 6.4 μM. Reduced levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and proteins (iNOS, COX-2). | nih.gov |
| 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl)pyrimido-[2,1-f]purine-4,8(1H,9H)-dione | Cyclooxygenase (COX) Inhibition in Rat Neutrophils | Demonstrated COX inhibitory activity. | nih.gov |
Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of numerous diseases. The potential of purine derivatives to act as antioxidants has been an area of active investigation.
A study focused on a new series of xanthine-based derivatives, which share the core purine structure, designed to have antifibrotic and antioxidant properties. nih.gov The antioxidant activity of these newly synthesized compounds was screened using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) method. Among the tested derivatives, compounds 4 and 5 (specific structures detailed in the source) demonstrated the highest antioxidant activity, with IC₅₀ values of 28.02 μM and 36.02 μM, respectively. nih.gov These findings underscore the potential of the purine scaffold in developing agents that can combat oxidative stress. General reviews of purine chemistry frequently cite antioxidant activity as one of the many biological effects being evaluated for this class of compounds. researchgate.net
| Compound | Assay | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Xanthine (B1682287) Derivative 4 | DPPH Radical Scavenging | 28.02 μM | nih.gov |
| Xanthine Derivative 5 | DPPH Radical Scavenging | 36.02 μM | nih.gov |
Anti-Alzheimer's Disease Activity
The complex pathology of Alzheimer's disease (AD) offers multiple targets for therapeutic intervention. Derivatives of this compound have been explored for their ability to interact with targets relevant to AD, such as cholinesterases and metal ion dysregulation. mdpi.com
One research effort synthesized a novel set of 6-benzamide purine nucleosides, including N-benzyl-protected variants, to evaluate their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Both enzymes are implicated in the progression of AD. The study found that selectivity for human BChE inhibition was associated with the N9-linked 6-deoxy-α-d-mannosylpurine structure. mdpi.com Specifically, an N-benzyl-protected nucleobase was among the compounds that showed cholinesterase inhibition. mdpi.com Another key finding was the selective copper-chelating properties of the benzyl and acetyl-protected 6-deoxy-α-l-mannosyl N9-linked purine nucleosides, which is significant as copper dyshomeostasis is linked to AD pathogenesis. mdpi.com
In a different approach, researchers synthesized NO-donor-tacrine hybrids, where tacrine (B349632) is a known cholinesterase inhibitor. acs.org These hybrid molecules were evaluated for their ability to inhibit cholinesterases. The compounds showed good in vitro inhibitory activities against these enzymes, with one compound, 14 , being highly selective for butyrylcholinesterase over acetylcholinesterase. acs.org The exploration of purine derivatives as anti-Alzheimer's agents is a recurring theme in medicinal chemistry reviews. researchgate.netresearchgate.net
| Compound Type | Target | Key Findings | Reference |
|---|---|---|---|
| N-benzyl-protected 6-benzamide purine nucleosides | Cholinesterases (AChE/BChE) and Copper Chelation | Showed cholinesterase inhibitory activity and selective copper chelating properties. | mdpi.com |
| NO-donor-tacrine hybrid 14 | Cholinesterases (AChE/BChE) | Highly selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). | acs.org |
Chemical Biology Applications and Probe Development
9-Benzyl-9H-purine Derivatives as Probes for Elucidating Purine (B94841) Metabolic Pathways
The intrinsic relationship between the purine scaffold and the components of nucleic acid metabolism makes this compound derivatives valuable as research tools. These synthetic compounds can be employed to explore and clarify the intricate network of biochemical reactions that constitute purine metabolism.
Derivatives such as 9-benzyl-2-chloro-6-styryl-9H-purine are recognized for their potential use in studies aimed at understanding purine-related biochemical pathways. smolecule.com Due to their structural resemblance to natural purines, these molecules can interact with the enzymes and transporters involved in nucleotide synthesis, salvage, and catabolism. This interaction allows them to act as probes, helping to map pathway activities or identify points of metabolic vulnerability in various organisms. For instance, their structural characteristics suggest potential interactions with key enzymes in purine metabolism, which could be exploited in antiviral or anticancer research where metabolic pathways are often dysregulated. smolecule.com The benzyl (B1604629) group at the N9 position provides a stable anchor that prevents glycosidic bond cleavage, a common metabolic fate for endogenous purine nucleosides, thus increasing the probe's stability and suitability for pathway analysis.
Development of Chemical Tools for Investigating Specific Biological Targets and Processes
The this compound framework is a foundational structure for creating sophisticated chemical tools, including fluorescent probes and covalent ligands, to investigate specific biological targets and processes.
Fluorescent Probes: Fluorescent analogues of natural biomolecules are powerful tools for visualizing cellular components and tracking molecular interactions. uminho.pt Certain derivatives of this compound have been developed as fluorescent probes. uminho.pt For example, 2-amino-9-benzyl-9H-purine-6-carbonitrile is part of a library of fluorescent purine derivatives synthesized for biological applications. uminho.pt These probes leverage their structural similarity to endogenous molecules to interact with cellular machinery, enabling the fluorescent labeling of proteins, nucleic acids, and organelles. uminho.pt Their utility has been demonstrated in model organisms like Saccharomyces cerevisiae, where they have been used to assess impacts on cell proliferation and to investigate potential interactions with specific protein complexes, such as the vacuolar H+-ATPase (V-ATPase). uminho.pt
Covalent Probes for Target Identification: The this compound scaffold can be functionalized to create covalent probes that form permanent bonds with their biological targets. This is particularly useful for identifying and characterizing target proteins. A notable application is the development of probes to identify reactive nucleophilic amino acid residues, such as cysteine, within proteins. google.com
In one study, 2,6-dichloro-9-benzyl-9H-purine was developed as a covalent protein ligand. google.com The reactivity of this compound with a cysteine-mimicking molecule was assessed, demonstrating its potential to act as an activity-based probe. Such probes can be used in assays to detect reactive residues in protein samples, providing a method for identifying novel drug targets or understanding enzyme mechanisms. google.com The thiol group on compounds like 6-Amino-9-benzyl-9H-purine-8-thiol can also form covalent bonds with cysteine residues in proteins, offering another avenue for designing probes that can inhibit enzyme activity or modify protein function.
| Probe Derivative | Application | Biological Target/Process Investigated |
| 2-amino-9-benzyl-9H-purine-6-carbonitrile | Fluorescent Probe | Cellular labeling, potential interaction with V-ATPase. uminho.pt |
| 2,6-dichloro-9-benzyl-9H-purine | Covalent Ligand | Identification of reactive cysteine residues in proteins. google.com |
| 6-Amino-9-benzyl-9H-purine-8-thiol | Covalent Probe Precursor | Potential for inhibiting enzymes via covalent bonding with cysteine residues. |
Rational Design of Purine-Based Scaffolds for Target Identification and Validation
The principle of rational design involves the deliberate modification of a core chemical structure to achieve or enhance a specific biological activity. The this compound scaffold is highly amenable to this approach, allowing for systematic structural alterations to optimize interactions with specific biological targets.
This strategy has been successfully applied to develop ligands for G protein-coupled receptors (GPCRs). For instance, a series of this compound derivatives with various aliphatic amines at the C6 position were synthesized and designed specifically as ligands for the Histamine (B1213489) H4 receptor, a target for inflammatory and immune conditions. organicdivision.org
Rational design is also employed to enhance therapeutic potential, such as antiviral activity. Research has shown that specific substitutions on the purine ring can dramatically improve efficacy. For example, the introduction of a chloro group at the C2 position of 9-benzyl-6-(dimethylamino)-9H-purines significantly boosted their activity against rhinovirus. This highlights how targeted chemical modifications can convert a basic scaffold into a potent and selective biological modulator. The purine core itself can be a key pharmacophore, with the benzyl group and other substituents fine-tuning the molecule's binding affinity and specificity for targets like adenosine (B11128) receptors or protein kinases. ontosight.ai The investigation of 6-Amino-9-benzyl-9H-purine-8-thiol as a scaffold for drug development further underscores this principle, where the core structure is a starting point for creating new therapeutic agents.
| Rationally Designed Derivative | Intended Biological Target | Design Strategy |
| 9-benzyl-N-alkyl-9H-purin-6-amines | Histamine H4 Receptor | Substitution with aliphatic amines at the C6 position to create specific receptor ligands. organicdivision.org |
| 2-chloro-9-benzyl-6-(dimethylamino)-9H-purines | Rhinovirus | Introduction of a 2-chloro substituent to enhance antiviral activity. |
| 6-Amino-9-benzyl-9H-purine-8-thiol | Various (e.g., enzymes, receptors) | Used as a versatile scaffold for modifications to develop anti-inflammatory or anticancer agents. |
Advanced Methodological Considerations in 9 Benzyl 9h Purine Research
Optimization of In Vitro Assay Designs for Robust Biological Evaluation
The biological evaluation of 9-Benzyl-9H-purine derivatives relies on a suite of in vitro assays designed to measure specific cellular responses or enzymatic activities. The optimization of these assays is crucial for generating reliable and reproducible data. Key considerations include the selection of appropriate cell lines, assay duration, and endpoint measurements that accurately reflect the compound's activity.
Detailed research findings indicate that substituted purines often exhibit antiproliferative effects. rsc.org For instance, in studies of related polysubstituted purine (B94841) libraries, compounds were evaluated for their effects on the viability of various cancer cell lines, such as Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia). rsc.org The primary screening for cytotoxicity is commonly performed using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability. nih.gov
To delve deeper into the mechanism of action, further assays are employed. Flow cytometry analysis using Annexin V staining is a standard method to distinguish between apoptotic and necrotic cell death. rsc.org This technique, combined with analysis of the cell cycle, can reveal if a compound induces programmed cell death and at which phase of the cell cycle it acts. chim.it For example, studies on related purine derivatives have used flow cytometry to confirm that observed cytotoxicity is indeed due to the induction of apoptosis. chim.itnih.gov
For compounds hypothesized to target specific enzymes, such as kinases, direct enzymatic assays are essential. Kinase inhibition can be assessed using radiolabeled kinase assays, which measure the transfer of a radioactive phosphate (B84403) group (from ³³P-ATP) to a substrate. rsc.org Alternatively, non-radioactive methods, such as colorimetric assays that quantify the release of inorganic phosphate (Pi) from ATP hydrolysis, can be used to assess the activity of ATP-dependent enzymes. uminho.pt
The table below summarizes key in vitro assays relevant to the study of this compound derivatives.
| Assay Type | Purpose | Typical Endpoint/Measurement | Example Application for Purine Analogs |
| Cell Viability/Cytotoxicity | To determine the concentration at which a compound reduces cell viability. | IC50 value derived from dose-response curves (e.g., MTT, WST assays). | Screening of 2,6,9-trisubstituted purines against various cancer cell lines (HL-60, HCT116, HeLa). nih.gov |
| Apoptosis Assay | To determine if cell death occurs via apoptosis. | Percentage of Annexin V-positive cells, caspase activation (e.g., caspase-9). | Analysis of purine analogues showing that active compounds induce cell death by apoptosis. rsc.orgchim.it |
| Cell Cycle Analysis | To identify the phase of the cell cycle at which the compound exerts its effect. | Distribution of cells in G0/G1, S, and G2/M phases via flow cytometry. | Determining that active purine derivatives cause cell cycle arrest, a common mechanism for anticancer agents. chim.it |
| Enzymatic Inhibition Assay | To measure the direct inhibitory effect on a specific enzyme target (e.g., kinase, PNP). | IC50 value; reduction in product formation or substrate consumption. | Screening of purine derivatives against a panel of 96 recombinant human kinases. rsc.org |
Advanced Cell Culture Techniques for High-Throughput Screening and Mechanistic Studies
The limitations of traditional two-dimensional (2D) monolayer cell cultures are well-documented; they often fail to replicate the complex cellular microenvironment found in living organisms. insphero.com Consequently, advanced three-dimensional (3D) cell culture models are increasingly adopted in drug discovery to better mimic the in vivo architecture and cell-cell interactions of tissues. mdpi.commdpi.com These models are more predictive of a compound's in vivo efficacy and are crucial for the advanced study of molecules like this compound. insphero.comphysiology.org
Spheroids, which are self-assembled spherical aggregates of cells, are one of the most common 3D models. They can recreate the gradients of nutrients, oxygen, and catabolites found in tumors, as well as establish physiologically relevant cell-cell contacts. mdpi.comuminho.pt This complexity can lead to different drug sensitivities compared to 2D cultures; for example, cells in spheroids often show increased resistance to antiproliferative drugs. physiology.org Techniques for forming spheroids are compatible with high-throughput screening (HTS) and include the hanging drop method, the use of ultra-low attachment plates, and magnetic levitation. mdpi.com
More complex 3D models include organoids and microfluidic "organ-on-a-chip" systems. Organoids are self-organizing structures derived from stem cells that can recapitulate the architecture and function of an organ to a remarkable degree. mdpi.com Microfluidic devices allow for the precise control of the cellular microenvironment and can be used to model dynamic processes like nutrient flow and drug exposure over time. mdpi.commdpi.com These advanced systems are invaluable for detailed mechanistic studies, allowing researchers to investigate the effects of this compound derivatives in a more physiologically relevant context.
The following table compares 2D and 3D cell culture models for drug screening applications.
| Feature | 2D Monolayer Cultures | 3D Culture Models (Spheroids/Organoids) |
| Cell Morphology & Polarity | Flattened, unnatural morphology; often loss of polarity. | More natural, in vivo-like morphology and cell polarity. |
| Cell-Cell/Cell-Matrix Interactions | Limited to lateral junctions; interaction with an artificial plastic substrate. | Extensive and complex cell-cell and cell-extracellular matrix (ECM) interactions. physiology.org |
| Physiological Relevance | Lower; fails to mimic tissue architecture and gradients. | Higher; mimics tissue architecture, diffusion gradients, and the tumor microenvironment. insphero.commdpi.com |
| Drug Sensitivity | Often shows higher sensitivity to cytotoxic drugs. | Can exhibit increased drug resistance, which is more predictive of clinical outcomes. physiology.org |
| Suitability for HTS | Highly suitable, well-established automation. | Increasingly compatible, with automated platforms available for spheroid generation and analysis. mdpi.com |
| Long-Term Culture | Limited; cells often undergo rapid, unnatural proliferation. | Suitable for long-term studies (weeks), allowing for analysis of chronic drug effects. mdpi.com |
Analytical Method Development for Accurate Detection and Quantification of Compounds in Biological Systems
To understand the pharmacokinetic profile of this compound, it is essential to develop and validate robust analytical methods for its accurate detection and quantification in biological matrices such as plasma, urine, or cell lysates. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and broad applicability. nih.govchromatographyonline.com
The development of an LC-MS/MS method involves several key optimization steps. First, sample preparation must efficiently remove interfering substances like proteins and phospholipids. Protein precipitation using organic solvents like methanol (B129727) is a common and effective approach. Second, chromatographic conditions must be optimized to achieve good separation of the analyte from matrix components and any potential metabolites. This includes selecting the appropriate column (e.g., reversed-phase C18 or hydrophilic interaction liquid chromatography - HILIC) and mobile phase composition. nih.govresearchgate.net
Third, the mass spectrometer parameters must be tuned for maximum sensitivity and specificity. For quantitative analysis, the instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.govroyalsocietypublishing.org
A developed method must be rigorously validated according to regulatory guidelines. This validation process assesses linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte under various conditions.
The table below presents typical validation parameters for an LC-MS/MS method for quantifying purine analogues in a biological matrix, based on published methodologies. nih.govnih.govresearchgate.net
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | R² ≥ 0.99 nih.gov |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; analyte response is identifiable, discrete, and reproducible. nih.govresearchgate.net |
| Precision (%RSD) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Intra-day and inter-day precision (as Relative Standard Deviation) should be ≤ 15%. nih.gov |
| Accuracy (%RE) | The closeness of the mean test results obtained by the method to the true concentration. | Accuracy (as Relative Error) should be within 85-115% of the nominal concentration. |
| Recovery (%) | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. Values often range from 40-90%. researchgate.net |
| Matrix Effect | The direct or indirect alteration of the analyte response due to co-eluting components in the sample matrix. | Should be assessed and minimized; internal standards help correct for this effect. nih.gov |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw cycles, autosampler storage). | Analyte concentration should not change significantly from baseline. nih.gov |
Future Perspectives and Emerging Research Avenues for 9 Benzyl 9h Purine Compounds
Exploration of Novel Substitution Patterns and Hybrid Molecular Architectures
A primary focus for future research is the systematic exploration of new substitution patterns on the 9-benzyl-9H-purine core. The introduction of diverse functional groups at various positions of the purine (B94841) and benzyl (B1604629) rings can modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, thereby influencing its biological activity.
Research has already shown that modifications at the C2, C6, and C8 positions of the purine ring, as well as on the benzyl moiety, are critical for activity. For example, the introduction of a chloro substituent at the C2 position has been found to significantly enhance antiviral activity against certain rhinoviruses. Similarly, 2,6,9-trisubstituted purines have been investigated as potent inhibitors of cyclin-dependent kinases (CDKs), with the nature of the substituents being crucial for both potency and selectivity. mdpi.commdpi.com
A particularly promising strategy is the creation of hybrid molecules , where the this compound scaffold is fused or linked to other pharmacologically active moieties. This approach aims to combine the therapeutic effects of both parent molecules or to target multiple biological pathways simultaneously. Examples of this strategy include the development of purine-quinoline, purine-pyrazole, and purine-benzonitrile hybrids. mdpi.comresearchgate.net The quinoline (B57606) moiety, for instance, can facilitate π–π stacking interactions with DNA or enzyme active sites, potentially augmenting the anticancer effects of the purine core. mdpi.com
| Scaffold/Hybrid Type | Substitution Position(s) | Example Substituents | Therapeutic Focus/Rationale | Reference |
|---|---|---|---|---|
| 2,6,9-Trisubstituted Purine | C2, C6, C9 | Amino, Chloro, Cyclopentyl, Isopropyl, Phenyl | Anticancer (CDK Inhibition) | mdpi.commdpi.comgoogle.com |
| Purine-Benzonitrile Hybrid | C2, C6, N9 | Chloro, Dimethylamino, Benzyl-benzonitrile | Antitumor, Antiviral | |
| Purine-Quinoline Hybrid | C2, C6 | Aryl amines, Quinoline | Anticancer (Targeting DNA/Enzymes) | mdpi.comresearchgate.net |
| Purine-Pyrazole Hybrid | N/A | Pyrazole moiety | Anticancer | mdpi.com |
Future work will likely involve creating extensive libraries of such derivatives to build comprehensive structure-activity relationships (SAR). This will enable a more rational design of compounds with optimized activity and selectivity for specific biological targets.
Deeper Mechanistic Elucidation of Observed Biological Activities
While numerous this compound derivatives have demonstrated promising biological effects in initial screenings, a deeper understanding of their molecular mechanisms of action is often lacking. Future research must move beyond preliminary activity data to pinpoint the specific cellular targets and pathways through which these compounds operate.
Current research suggests that these compounds can act via multiple mechanisms. For instance, some derivatives exhibit antiviral effects by interacting with viral enzymes or cellular receptors, thereby inhibiting viral replication. In the context of cancer, proposed mechanisms include the inhibition of enzymes crucial for DNA replication and repair, such as DNA topoisomerase II, and the induction of apoptosis (programmed cell death) in cancer cells. mdpi.com Studies have also identified certain derivatives as inhibitors of cytochrome P450 enzymes, which has significant implications for their metabolic stability and potential drug-drug interactions.
To advance these findings, future studies should employ a range of biochemical and molecular biology techniques. Key research goals should include:
Direct Target Identification: Utilizing methods like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins that bind to active this compound compounds.
Pathway Analysis: Performing transcriptomic and proteomic analyses to understand the downstream effects of compound treatment and to map the signaling pathways that are modulated.
Binding Site Characterization: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions.
A thorough mechanistic understanding is essential for optimizing lead compounds and for predicting potential off-target effects, ultimately paving the way for safer and more effective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. These computational tools can analyze vast datasets to identify complex patterns and make predictions, significantly accelerating the drug discovery process and reducing costs. nih.gov
Future applications of AI in this field are expected to include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual compounds based on their chemical structure. nih.gov This allows for the in silico screening of massive virtual libraries to prioritize the most promising candidates for synthesis.
ADMET Prediction: Employing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs. greenstonebio.com This helps to eliminate compounds with unfavorable pharmacokinetic or toxicity profiles early in the discovery pipeline.
De Novo Design: Using generative AI models to design entirely new molecules that are optimized for binding to a specific biological target. These models can learn the key features of the this compound scaffold and generate novel variations with high predicted activity.
Synthesis Planning: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for complex target molecules, overcoming potential chemical synthesis challenges. acs.org
By harnessing the predictive power of AI, researchers can navigate the vast chemical space of possible this compound derivatives more effectively, focusing resources on compounds with the highest probability of success. tandfonline.com
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| QSAR & Molecular Docking | Predicts binding affinity and biological activity of virtual compounds against a known target. | Rapidly screen virtual libraries to identify potent derivatives for synthesis; guides rational design. nih.gov |
| ADMET Prediction | Uses ML models trained on experimental data to predict pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like properties, reducing late-stage failures. greenstonebio.com |
| Generative Models | Designs novel molecular structures optimized for specific properties (e.g., high target affinity, low toxicity). | Creates innovative this compound analogues that may not be conceived through traditional design. |
| Retrosynthesis Planning | Proposes efficient, multi-step chemical synthesis routes for a target molecule. | Accelerates the synthesis of complex, novel derivatives identified through computational design. acs.org |
Investigation of this compound Derivatives in More Complex In Vitro Biological Systems
To better predict the clinical potential of novel this compound compounds, it is crucial to evaluate them in biological systems that more accurately mimic human physiology. Traditionally, drug screening has relied on two-dimensional (2D) cell monolayers, which fail to capture the complex cell-cell and cell-matrix interactions of a native tissue environment.
The future of preclinical testing lies in the adoption of more sophisticated in vitro models, such as:
3D Spheroids and Organoids: These three-dimensional cell cultures exhibit architectures and functionalities that are remarkably similar to in vivo tumors or organs. unibo.it Testing compounds in patient-derived organoids, for example, can provide valuable insights into how a drug might perform in a specific patient population.
Co-culture Systems: These models incorporate multiple cell types (e.g., cancer cells and immune cells) to study the effects of a compound on the tumor microenvironment.
Organs-on-a-Chip: Microfluidic devices that simulate the structure and function of human organs, allowing for the study of a drug's efficacy and toxicity in a more dynamic and integrated system.
Evaluating promising this compound derivatives in these advanced models can provide more reliable data on drug penetration, efficacy, and potential toxicity before moving to expensive and time-consuming animal studies. A recent study demonstrated the value of this approach by testing a potential inhibitor in both 2D and 3D pancreatic cancer models, confirming that the combination treatment was effective in the more complex organoid system. unibo.it This highlights the importance of using such models to validate findings from initial screenings.
Development of Advanced Methodologies for Synthesizing Complex Purine Analogues
The synthesis of complex, polysubstituted purine analogues remains a significant challenge in organic chemistry. The development of more advanced, efficient, and sustainable synthetic methodologies is therefore a critical enabling step for exploring the future of this compound chemistry.
Recent advances have already provided powerful new tools for chemists. rsc.orgresearchgate.net Future research will likely focus on refining and expanding the use of methods such as:
Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically accelerate reaction times, often leading to higher yields and purer products compared to conventional heating. mdpi.comnumberanalytics.com
Catalytic and Chemoenzymatic Synthesis: The use of transition metal catalysts or enzymes can enable highly selective reactions under mild conditions. numberanalytics.comtandfonline.com Chemoenzymatic approaches, which combine traditional chemical steps with biocatalytic transformations, are particularly powerful for creating complex and stereospecific nucleoside analogues. tandfonline.com
Flow Chemistry: Conducting reactions in continuous flow reactors offers precise control over reaction parameters, improved safety, and easier scalability compared to batch processing.
Photocatalysis: Visible-light-mediated reactions provide a green and efficient alternative for forging complex bonds, often proceeding without the need for external oxidants or harsh reagents. acs.org
By embracing these modern synthetic strategies, chemists will be better equipped to produce the novel and structurally complex this compound derivatives designed through computational methods, ultimately fueling the discovery of next-generation therapeutics.
Q & A
Q. Key Considerations :
- Use inert atmosphere (N₂) to prevent oxidation .
- Monitor reaction progress with TLC (e.g., n-hexane:ethyl acetate solvent systems) .
How can researchers characterize this compound derivatives experimentally?
Basic Research Question
Characterization involves a combination of chromatographic and spectroscopic techniques:
- TLC : To track reaction progress and confirm intermediate formation (e.g., using CHCl₃:MeOH 8.5:1.5 as a mobile phase) .
- NMR Spectroscopy : To confirm substitution patterns (e.g., benzyl proton signals at δ 5.5–6.0 ppm) .
- X-ray Crystallography : For structural elucidation. SHELX software is widely used for refining crystallographic data .
How can isomer separation challenges in this compound synthesis be addressed?
Advanced Research Question
Isomer separation (e.g., 7-benzyl vs. 9-benzyl regioisomers) is critical due to similar polarities. A validated method employs column chromatography with optimized mobile phases, such as ethyl acetate-acetone-hexane (1.5:3:10), to achieve baseline separation . Alternatively, recrystallization from hot methanol can isolate pure isomers .
What structural features enhance the antirhinovirus activity of this compound analogs?
Advanced Research Question
Antiviral activity against rhinoviruses is significantly influenced by substituents at the 2-position. Introduction of a chloro group (e.g., 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine) increases potency, with IC₅₀ values as low as 0.08 µM. Electron-withdrawing groups at the 2-position enhance binding to viral capsid proteins, while bulky benzyl substituents improve pharmacokinetic stability .
How is SHELX software applied in structural determination of this compound derivatives?
Advanced Research Question
SHELX programs (e.g., SHELXL, SHELXD) are used for refining small-molecule crystallographic data. Key steps include:
- Data Integration : Using SHELXPRO to process diffraction data.
- Structure Solution : Employing direct methods (SHELXS) for phasing.
- Refinement : Iterative refinement with SHELXL to optimize bond lengths and angles. SHELX is particularly robust for high-resolution or twinned data .
What strategies improve yields in this compound synthesis?
Advanced Research Question
Low yields often arise from incomplete alkylation or side reactions. Mitigation strategies include:
- Catalyst Optimization : Use of Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) for cross-coupling reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification : Column chromatography with ethyl acetate-hexane (4:10) improves purity .
What safety protocols are recommended for handling this compound derivatives?
Basic Research Question
Safety data sheets (SDS) for analogs like N6-Cyclopropyl-9H-purine-2,6-diamine highlight hazards (H302, H315). Key precautions:
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation.
- Store compounds in anhydrous conditions to prevent degradation .
How do this compound derivatives interact with biological targets?
Advanced Research Question
Mechanistic studies reveal inhibition of viral replication via capsid-binding (e.g., rhinovirus inhibition) . Some derivatives act as phosphodiesterase inhibitors by mimicking purine nucleotides, disrupting cyclic nucleotide signaling .
Can alternative alkylating agents replace benzyl bromide in synthesis?
Advanced Research Question
Benzylamine and substituted benzyl halides (e.g., 4-methylbenzyl bromide) are viable alternatives. For example, 9-isopropyl analogs were synthesized using benzylamine in DMSO/triethylamine at 90°C . Adjusting stoichiometry and reaction time minimizes byproducts.
How is high-throughput crystallography applied to this compound derivatives?
Advanced Research Question
SHELX pipelines (SHELXC/D/E) enable rapid phasing of crystallographic data. Automation tools integrate these programs for batch processing, facilitating structural analysis of large compound libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
